Product packaging for Cantharidin(Cat. No.:CAS No. 56-25-7)

Cantharidin

Cat. No.: B1668268
CAS No.: 56-25-7
M. Wt: 196.20 g/mol
InChI Key: DHZBEENLJMYSHQ-OBDNUKKESA-N
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Description

Historical Academic Investigations and Discovery Trajectory

The history of cantharidin in academic research dates back to the early 19th century. The compound was first isolated in a chemically pure form in 1810 by French chemist Pierre Robiquet in Paris. Robiquet successfully identified this compound as the active component in pharmacological preparations derived from Lytta vesicatoria, commonly known as the "Spanish fly," a species of blister beetle wikipedia.orgfaidherbe.orghistoryofderm.com. This isolation marked a significant early achievement in identifying a pure active principle from a complex biological source wikipedia.org.

Prior to its chemical isolation, preparations from blister beetles had been used since ancient times, with mentions of their use as a poison and aphrodisiac dating back to figures like Juan de Horozco y Covarrubias (c. 1540–1610) wikipedia.org. Ancient Chinese medicine also utilized Meloe coarctatus, a blister beetle containing this compound, for various ailments over two thousand years ago mdpi.comresearchgate.net. Hippocrates in the West also used "cantharis" or "cantharides," though he was reportedly unaware of its blistering properties historyofderm.com.

In the late 19th and early 20th centuries, further chemical investigations were conducted. British physician and chemist Alexander Wynter Blyth mentioned this compound in an 1878 article, noting its sublimation temperatures acs.org. Later, physician Francis Whitaker Tunnicliffe described it as a "vascular tonic" acs.org.

The presence of this compound specifically in blister beetles was further documented in the mid-20th century. Taiwanese chemist Hung-Yuan Hsu reported a this compound content of 0.97% in the Formosan blister beetle (genus Maloe) in 1953 acs.org. A more comprehensive analysis in 1967 by Wilbert G. Walter and John F. Cole at the University of Mississippi led to the isolation and identification of this compound as the active principle in the North American blister beetle Epicauta pestifera acs.org.

The first effective total synthesis of this compound was achieved in 1951 by American chemist G. Stork faidherbe.org. Earlier attempts at synthesis, such as those by Von Bruchhausen, faced challenges with unfavorable reaction equilibria faidherbe.org. Subsequent synthetic approaches, including those utilizing high pressure Diels-Alder reactions and cycloaddition with singlet oxygen, have also been developed faidherbe.org.

Natural Occurrence and Biological Significance in Meloidae

This compound is predominantly found in beetles belonging to the family Meloidae, commonly known as blister beetles ufl.edumdpi.comresearchgate.net. It is also found in the family Oedemeridae (false blister beetles) ufl.eduresearchgate.net. Within Meloidae, the genus Epicauta is particularly well-known for producing this compound acs.org. Species like Lytta vesicatoria (the Spanish fly) are historically significant sources ufl.eduwikipedia.org. Other genera, including Mylabris and Meloe, also contain this compound ufl.eduresearchgate.net.

The primary biological significance of this compound in Meloidae beetles is its role as a defensive compound ufl.edumdpi.comresearchgate.net. It is a highly toxic substance to a wide range of animals, including mammals, birds, and frogs, and serves to deter predators mdpi.comdergipark.org.trnih.gov. Blister beetles can release this compound externally through reflex bleeding, where light-yellow oily droplets are exuded, typically from the joints of their legs and antennae mdpi.comresearchgate.netresearchgate.net.

This compound production in Meloidae exhibits sexual dimorphism in many species, with males synthesizing the compound and transferring it to females during mating faidherbe.orgmdpi.comresearchgate.netresearchgate.netscielo.brnih.gov. This transfer occurs via a spermatophore and is considered a nuptial gift mdpi.comresearchgate.netnih.gov. The female then incorporates the received this compound into a coating for her eggs, providing chemical protection against predators faidherbe.orgresearchgate.netnih.gov.

While the complete biosynthesis mechanism of this compound in beetles is not fully understood, research suggests it involves reactions starting with a terpenic alcohol, such as farnesol (B120207) faidherbe.org. Studies have indicated that the fat body may be involved in this compound synthesis in male beetles nih.govnih.gov. The accumulated amount of this compound can vary significantly between species and even individuals, sometimes representing a substantial portion of a male's live weight researchgate.net.

Research has also identified this compound-related compounds (CRCs), such as palasonin (B86332) (demethylthis compound) and cantharidinimide, in Meloid beetles scielo.brscielo.brumz.ac.ir. While less toxic than this compound, these compounds may also play a role in defense, potentially serving as a safer protective chemical for eggs scielo.br.

The presence and concentration of this compound can vary among different Meloidae species and even within different populations of the same species. Studies have quantified this compound levels in various species, providing data on this variation ufl.eduscielo.brumz.ac.ir.

SpeciesThis compound Content (mg/mg dry weight)Source Location
Hycleus scabiosae (male)0.010Unknown
Hycleus scabiosae (mated female)0.011Unknown
Hycleus scabiosae (virgin female)0.005Unknown
Hycleus colligatus0.020 (µg/mg)Kerman province, Iran umz.ac.ir
Hycleus lunatus0.012-0.166 (mg/mg)Southern Africa umz.ac.ir
Epicauta pestiferaUp to 15% of live weight (qualitative)Unknown researchgate.net
Formosan blister beetle (Maloe)0.97% (by dry weight)Taiwan acs.org
Various species (range)<1% to 5.4% (by dry weight)Unknown ufl.edu

Beyond defense, this compound has also been implicated in the courtship and mating behavior of some Meloidae species researchgate.netnih.gov. Females of certain species may be able to discern the this compound content of males and show a preference for mating with males possessing larger reserves nih.gov.

The study of this compound in Meloidae continues to provide insights into chemical ecology, insect behavior, and the evolution of defensive strategies in the natural world.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O4 B1668268 Cantharidin CAS No. 56-25-7

3D Structure

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

Cantharidine totally inhibits the phosphorylase a phosphatase activity in mouse liver, muscle, and skin cytosol at 5000 nM, with IC50s of 110-250 nM. About 50% of the phosphorylase a phosphatase activity of brain cytosol is sensitive to cantharidine with an IC50 of approximately 80 nM and the remaining half is not inhibited even at 5000 nM.

CAS No.

56-25-7

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

(2R,6S)-2,6-dimethyl-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione

InChI

InChI=1S/C10H12O4/c1-9-5-3-4-6(13-5)10(9,2)8(12)14-7(9)11/h5-6H,3-4H2,1-2H3/t5?,6?,9-,10+

InChI Key

DHZBEENLJMYSHQ-OBDNUKKESA-N

SMILES

CC12C3CCC(C1(C(=O)OC2=O)C)O3

Isomeric SMILES

C[C@]12C3CCC([C@]1(C(=O)OC2=O)C)O3

Canonical SMILES

CC12C3CCC(C1(C(=O)OC2=O)C)O3

Appearance

Solid powder

boiling_point

Sublimes at 230 °F (EPA, 1998)
Sublimes @ 84 °C

Color/Form

Orthorhombic plates, scales

melting_point

424 °F (EPA, 1998)
218 °C

Other CAS No.

56-25-7

physical_description

Cantharidin appears as brown to black powder or plates or scales. Formerly used as a counterirritant and vesicant. Used for the removal of warts. Used as an experimental anti tumor agent. Active ingredient in spanish fly, a reputed aphrodisiac. (EPA, 1998)

Pictograms

Acute Toxic; Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Insol in cold water;  somewhat sol in hot water;  1 g dissolves in 40 ml acetone, 65 ml chloroform;  1 g dissolves in 560 ml ether, 150 ml ethyl acetate;  sol in oils.
SOL IN CONCN SULFURIC ACID, ACETIC ACID
SLIGHTLY SOL IN BENZENE, ALCOHOL
In water, 31 mg/l @ 20 °C.

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AI3-04021;  AI304021;  AI3 04021;  BRN-0085302;  BRN0085302;  BRN 0085302;  Cantharidine;  Cantharone;  Kantaridin;  Cantharidine

Origin of Product

United States

Cantharidin Biosynthesis and Ecological Context

Biosynthetic Pathways and Precursors

The biosynthesis of cantharidin is a complex process that has been the focus of detailed research. While the complete mechanism is still being fully elucidated, significant progress has been made in identifying the key precursors and pathways involved. fishersci.canih.govfishersci.ca this compound is classified as a sesquiterpenoid, suggesting its origin from isoprene (B109036) units, the building blocks of terpenes. nih.govguidetomalariapharmacology.org

Early research utilizing isotope-labeled compounds provided crucial evidence for the involvement of farnesol (B120207) as a precursor in this compound biosynthesis. Experiments with isotope-labeled farnesol and mevalonolactone (B1676541) in blister beetles demonstrated that the 10-carbon molecule of this compound is biosynthesized from the 15-carbon precursor, farnesol. wikipedia.orgfishersci.cawikipedia.orgciteab.comnih.gov These studies indicated that specific carbon segments are excised from farnesol during the conversion process. citeab.commpg.de Further support for farnesol as a key intermediate comes from experiments involving RNA interference (RNAi) to disrupt genes in the biosynthetic pathway, which subsequently inhibited this compound production. mpg.de

Research has strongly indicated that this compound is synthesized de novo by the mevalonate (B85504) (MVA) pathway in blister beetles. nih.govfishersci.cawikipedia.orgciteab.comnih.govmpg.dewikipedia.orgwikipedia.orgthegoodscentscompany.comhmdb.ca The MVA pathway is a well-established metabolic route responsible for the production of isoprenoids, including farnesol, in many organisms. wikipedia.orgmpg.de Transcriptomic analyses in various blister beetle species have identified numerous genes related to this compound biosynthesis within the terpenoid backbone biosynthesis pathway, with strong evidence pointing to the MVA pathway as the primary route, rather than the methylerythritol 4-phosphate/deoxyxylulose 5-phosphate (MEP/DOXP) pathway. nih.govciteab.comwikipedia.orgthegoodscentscompany.com Inhibiting the MVA pathway, for instance, by injecting inhibitors like 6-fluoromevalonate, has been shown to significantly reduce this compound production. wikipedia.org

Identification and characterization of the enzymes involved in the this compound biosynthetic pathway have provided deeper insights into the molecular mechanisms. Several key enzymes within the MVA pathway and downstream processes have been implicated in this compound synthesis. Transcriptome analyses have identified differentially expressed genes in male blister beetles, where this compound production is highest, corresponding to enzymes in the terpenoid biosynthesis pathway. wikipedia.orgwikipedia.orgwikipedia.orgfishersci.canih.gov

Hydroxymethylglutaryl-CoA Reductase (HMGR) is a crucial enzyme in the MVA pathway, catalyzing the reduction of HMG-CoA to mevalonate. wikipedia.orgnih.gov This step is considered a rate-limiting step in the synthesis of sterols and other terpenoids. wikipedia.org Studies in blister beetles have demonstrated that HMGR is an essential enzyme in this compound biosynthesis. wikipedia.orgnih.govhmdb.ca Research involving cloning and expression analysis of the HMGR gene in Epicauta chinensis showed a positive correlation between HMGR transcript levels and this compound production. wikipedia.orgnih.govhmdb.ca Furthermore, RNA interference (RNAi) knockdown of HMGR mRNA expression resulted in a significant decrease in this compound production, confirming its vital role. hmdb.ca The expression of HMGR has also been linked to the site of this compound synthesis, with high transcript levels found in the fat body of male beetles during periods of high this compound production. wikipedia.orgnih.gov

Hydroxymethylglutaryl-CoA Synthase (HMGS) is another enzyme in the early steps of the MVA pathway, catalyzing the synthesis of HMG-CoA from acetyl-CoA and acetoacetyl-CoA. wikipedia.org Studies investigating genes related to this compound biosynthesis in blister beetles have identified HMGS as being significantly up-regulated in males, correlating with higher this compound content. wikipedia.orgwikipedia.orgnih.gov This upregulation suggests a direct involvement of HMGS in providing the necessary precursor for the MVA pathway leading to this compound synthesis.

Identification and Functional Characterization of Key Biosynthesis Enzymes

Farnesyl Diphosphate Synthase (FDPS)

Farnesyl Diphosphate Synthase (FDPS), an enzyme with the EC number 2.5.1.1, is recognized for its involvement in the biosynthesis of this compound within blister beetles. plos.orgnih.govresearcher.lifedntb.gov.uaresearchgate.net Studies investigating the genetic profiles of this compound-producing beetles have revealed that FDPS is present in high copy numbers in these insects. plos.orgnih.govresearcher.lifedntb.gov.uaresearchgate.net This elevated copy number is significantly higher when compared to that found in other insect species outside of the Meloidae family, suggesting a key role for FDPS in facilitating the necessary metabolic flux towards this compound production. plos.orgnih.govresearcher.lifedntb.gov.uaresearchgate.net

NADP+-dependent Farnesol Dehydrogenase (FOHSDR)

Another enzyme implicated in the this compound biosynthesis pathway is NADP+-dependent Farnesol Dehydrogenase (FOHSDR), assigned the EC number 1.1.1.216. plos.orgnih.govresearcher.lifedntb.gov.uaresearchgate.net Similar to FDPS, comparative genetic analyses have shown that FOHSDR also exhibits a high copy number in blister beetles known to produce this compound. plos.orgnih.govresearcher.lifedntb.gov.uaresearchgate.net The copy number of FOHSDR is notably higher in these beetles compared to non-Meloidae insects, indicating its potential significance in the enzymatic cascade leading to the formation of this compound. plos.orgnih.govresearcher.lifedntb.gov.uaresearchgate.net

Acetyl-CoA C-Acetyltransferase (ACAT)

Acetyl-CoA C-Acetyltransferase (ACAT), with the EC number 2.3.1.9, has been identified as a gene related to this compound biosynthesis. plos.orgnih.govresearcher.liferesearchgate.netnih.govdbcls.jp Investigations into the protein-protein interaction network of genes involved in this process have positioned ACAT as a central gene. plos.orgnih.govresearcher.liferesearchgate.netnih.gov Furthermore, studies have observed that ACAT exhibits greater expression levels in male blister beetles compared to females, aligning with the known pattern of sex-specific this compound production. plos.orgnih.govresearcher.liferesearchgate.netnih.gov

Sex-Specific Biosynthesis and Transfer Mechanisms

A defining characteristic of this compound production in many blister beetle species is its pronounced sexual dimorphism. This compound is primarily synthesized by adult male blister beetles. researchgate.netplos.orgnih.govoup.com Females, in many cases, possess this compound but are unable to synthesize it themselves after their larval stage. oup.comuni-bayreuth.descielo.br Instead, females acquire this compound from males, predominantly during mating, where it is transferred as a copulatory or nuptial gift. wikipedia.orgresearchgate.netmdpi.comnorthernwoodlands.orgnih.govoup.comuni-bayreuth.descielo.brinternationalscholarsjournals.cominteresjournals.orgmdpi.com Males transfer substantial quantities of this compound to the female, often contained within a spermatophore produced by specialized accessory glands. mdpi.comuni-bayreuth.de These male accessory glands play a vital role in the storage and transfer of the terpene and may also contribute to its production or concentration. mdpi.com While this male-dominated synthesis and transfer is common in Meloidae, some species within the Oedemeridae family, such as Oedemera podagrariae ventralis, demonstrate this compound production in both sexes, although females may still exhibit significantly higher concentrations. nih.gov The fat body has been suggested as a potential site for this compound synthesis in males, showing both high this compound content and elevated levels of related gene transcripts like HMGR. nih.gov

Ecological Role as a Chemical Defense Mechanism

This compound serves as a crucial chemical defense mechanism for blister beetles, providing protection against a wide array of potential predators. researchgate.netresearchgate.netmdpi.comnih.govbugbrief.comasknature.org When threatened or disturbed, these beetles employ a defensive behavior known as reflex bleeding, exuding droplets of hemolymph containing this compound. researchgate.netmdpi.comresearchgate.netnorthernwoodlands.orginternationalscholarsjournals.combugbrief.com This toxic exudate typically appears as yellowish, oily droplets at the joints of their legs and antennae. researchgate.netmdpi.comresearchgate.net The presence of this compound in the hemolymph and tissues throughout the beetles' lives contributes to their unpalatability and toxicity to many animals, including both invertebrate and vertebrate predators. researchgate.netmdpi.comresearchgate.netnih.govbugbrief.comscielo.br In larval stages, some species may release a milky oral fluid containing the toxin as a defense. researchgate.netinternationalscholarsjournals.com

Predation Deterrence in Blister Beetles

The primary ecological function of this compound is its effectiveness as a feeding deterrent. researchgate.netmdpi.comresearchgate.netinternationalscholarsjournals.comnih.govbugbrief.comasknature.org Its toxic nature repels a broad spectrum of predators. mdpi.comresearchgate.netinternationalscholarsjournals.combugbrief.comasknature.org The this compound acquired by female beetles from males during mating is strategically utilized to protect their offspring. wikipedia.orgresearchgate.netmdpi.comnorthernwoodlands.orgnih.govoup.comuni-bayreuth.de Females coat their eggs with this defensive compound, rendering them less vulnerable to predation during their vulnerable developmental stage. wikipedia.orgresearchgate.netmdpi.comnorthernwoodlands.orgnih.govoup.comuni-bayreuth.de

Intraspecific Chemical Communication and Nuptial Gifts

Beyond its defensive role, this compound is also involved in the intricate intraspecific chemical communication among blister beetles. internationalscholarsjournals.cominteresjournals.orgzenodo.org It plays a significant role in courtship and mating rituals, notably as a nuptial gift. wikipedia.orgresearchgate.netmdpi.comnorthernwoodlands.orgnih.govoup.comuni-bayreuth.deinternationalscholarsjournals.cominteresjournals.orgmdpi.com The transfer of this compound from males to females during copulation, often via the spermatophore, is a key aspect of their reproductive strategy. mdpi.comuni-bayreuth.deinteresjournals.org This nuptial gift not only provides the female with defensive capabilities but also contributes to the protection of the eggs she will lay. mdpi.comuni-bayreuth.de In some species, the quantity of this compound a male possesses and transfers can influence female mate selection, highlighting its importance in sexual dynamics. internationalscholarsjournals.com

This compound Content in Selected Blister Beetle Species and Sexes

SpeciesSexThis compound Content (approximate)UnitSource
Epicauta pennsylvanicaMaleLower than femalesmg/beetle wikipedia.org
Epicauta pennsylvanicaFemale~6 times more than malesmg/beetle interesjournals.org
Epicauta maculataTotal0.7mg/beetle wikipedia.org
Epicauta immaculataTotal4.8mg/beetle wikipedia.org
Berberomeloe majalisMale64.22 ± 51.28mg/g (dry) wikipedia.org
Berberomeloe majalisFemale9.10 ± 12.64mg/g (dry) wikipedia.org
Berberomeloe majalisMale80.9 ± 106.5μg/g (hemolymph) wikipedia.org
Berberomeloe majalisFemale20.0 ± 41.5μg/g (hemolymph) wikipedia.org
Epicauta funebrisMale~17mg/beetle researchgate.netresearchgate.net
Epicauta funebrisFemaleLoses most reserves (in isolation)mg/beetle researchgate.netresearchgate.net
Oedemera podagrariae ventralisMale3.89μ g/beetle nih.gov
Oedemera podagrariae ventralisFemale21.68μ g/beetle nih.gov
Oedemera podagrariae ventralisVirgin Female1.35μg/mg (beetle) nih.gov
Oedemera podagrariae ventralisCoupled Female1.62μg/mg (beetle) nih.gov
Epicauta occidentalisMale~4 times more than females- interesjournals.org
Hycleus scabiosaeMated Female0.011mg/mg (dry) scielo.br
Hycleus scabiosaeMale0.010mg/mg (dry) scielo.br
Hycleus scabiosaeVirgin Female0.005mg/mg (dry) scielo.br

Interactions with Other Organisms: Parasitic and Beneficial Associations

This compound, primarily recognized as a defensive compound produced by beetles in the families Meloidae and Oedemeridae, plays a significant role in the complex ecological interactions these insects have with other organisms. While its toxicity serves as a deterrent against many potential predators, this compound also mediates a variety of parasitic and beneficial associations.

This compound acts as a potent feeding deterrent against predatory insects and a strong toxin against vertebrate enemies. researchgate.net Blister beetles release this compound through reflex bleeding, emitting oily droplets from their joints as a chemical defense mechanism. researchgate.netmdpi.com This defense is effective against a wide range of natural predators. mdpi.com

Beyond its role in defense and attraction among insects, this compound also exhibits activity against parasites that infect other animals. wikipedia.org Great bustards (Otis tarda), a bird species, are known to consume blister beetles containing this compound. nih.govplos.org It has been hypothesized that this behavior serves as a form of self-medication, helping the birds reduce their parasite load. nih.govplos.orgmdpi.com Research has shown that this compound and extracts from Berberomeloe majalis blister beetles are toxic to a range of organisms, including a protozoan (Trichomonas vaginalis), a nematode (Meloidogyne javanica), certain insects (Myzus persicae, Rhopalosiphum padi), and a tick (Hyalomma lusitanicum). nih.govresearchgate.net This antiparasitic activity supports the hypothesis that ingesting blister beetles may help great bustards combat parasites. nih.govresearchgate.netucm.es this compound has also demonstrated activity against other parasites, such as Leishmania major and Plasmodium falciparum strains. nih.gov

Furthermore, blister beetle larvae exhibit a parasitic association with bees. The initial larval stage, known as a triungulin, is hyperactive and congregates on plants, mimicking the size and shape of a female ground-nesting bee. northernwoodlands.org They also emit pheromones that attract male bees. northernwoodlands.org When a male bee approaches, the triungulins attach to it and are transported to a female bee and subsequently to her nest. northernwoodlands.org Once inside the bee nest, the blister beetle larvae feed on the bee's pollen stores, eggs, and larvae, representing a parasitic relationship. northernwoodlands.org

This compound's presence also influences interactions with vertebrates beyond direct predation. White-breasted nuthatches have been observed using short-winged blister beetles, not as food, but by "sweeping" them on the bark around tree cavities. highparknaturecentre.com This behavior is thought to utilize the this compound smeared on the tree as a deterrent to keep other animals, such as squirrels, away from the nest. highparknaturecentre.com

The diverse interactions mediated by this compound highlight its multifaceted ecological role, extending from defense against predators and attraction for canthariphilous insects to potential self-medication in birds and parasitic relationships in the larval stage.

Table 1: Organisms and their Interactions with this compound

Organism TypeSpecific Organism ExamplesNature of InteractionRelevant Citations
Producers Blister beetles (Meloidae), False blister beetles (Oedemeridae)Synthesis and storage of this compound for defense researchgate.netmdpi.cominfona.plresearchgate.netresearchgate.net
Predators (Deterred) Various vertebrates and invertebratesThis compound acts as a toxin and feeding deterrent researchgate.netmdpi.comasknature.orgcsic.es
Canthariphilous Insects Anthicidae, Pyrochroidae, Ceratopogonidae, Miridae, Endomychidae, Scarabaeidae, Cleridae, FormicidaeAttracted to this compound; may sequester it for defense or courtship infona.plresearchgate.netresearchgate.netresearchgate.netresearchgate.netnorthernwoodlands.orgvalpo.edu
Parasites (Inhibited) Trichomonas vaginalis, Meloidogyne javanica, Hyalomma lusitanicum, Leishmania major, Plasmodium falciparum strains, certain bacteriaThis compound exhibits antiparasitic and antibacterial activity nih.govmdpi.comresearchgate.netucm.es
Hosts (of Blister Beetle Larvae) Ground-nesting beesParasitized by blister beetle triungulins northernwoodlands.org
Vertebrates (Beneficial Use) Great bustards (Otis tarda), White-breasted nuthatchesConsumption for potential self-medication, use for nest defense nih.govplos.orgmdpi.comucm.eshighparknaturecentre.com

Table 2: Antiparasitic Activity of this compound and Berberomeloe majalis Extracts

Target OrganismEffect ObservedSource of this compound/ExtractRelevant Citations
Trichomonas vaginalisToxic / Growth InhibitionThis compound, B. majalis extracts nih.govresearchgate.net
Meloidogyne javanicaToxic / Nematicidal effectThis compound, B. majalis extracts, Mylabris quadripunctata extract nih.govresearchgate.netucm.es
Myzus persicaeToxicThis compound, B. majalis extracts nih.govresearchgate.net
Rhopalosiphum padiToxicThis compound, B. majalis extracts nih.govresearchgate.net
Hyalomma lusitanicumToxic / Ixodicide effectThis compound, B. majalis extracts nih.govresearchgate.net
Leishmania majorGrowth InhibitionThis compound nih.gov
Plasmodium falciparum strainsAntiplasmodial activityNorthis compound (B1212189) and analogs nih.gov
Escherichia coliBactericidal activityThis compound mdpi.com
Staphylococcus aureusBactericidal activityThis compound mdpi.com
Kocuria sp.Bactericidal activityThis compound mdpi.comucm.es
Bacillus sp.Bactericidal activityThis compound mdpi.comucm.es
Clostridium sp.Bactericidal activityThis compound mdpi.comucm.es
P. damselaeBactericidal activityThis compound mdpi.com
T. maritimumBactericidal activityThis compound mdpi.com
V. anguillarumBactericidal activity (most affected)This compound mdpi.com

Molecular Mechanisms of Cantharidin Action in Biological Systems

Protein Phosphatase Inhibition

Cantharidin is known to inhibit several members of the protein phosphatase (PP) family, with varying degrees of selectivity. researchgate.netmdpi.com The primary targets are protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). frontiersin.orgresearchgate.net

Selective Inhibition of Protein Phosphatase 1 (PP1)

This compound is an inhibitor of protein phosphatase 1 (PP1). frontiersin.orgresearchgate.netscbt.com While often discussed alongside PP2A inhibition, studies indicate that this compound generally exhibits a higher affinity for PP2A than for PP1. physiology.org However, it still acts as a strong inhibitor of PP1. nih.gov Inhibition of PP1 can contribute to the accumulation of phosphorylated proteins within the cell. scbt.com

Selective Inhibition of Protein Phosphatase 2A (PP2A)

This compound is widely recognized as a potent and selective inhibitor of protein phosphatase 2A (PP2A). patsnap.comresearchgate.netnih.govnih.govspandidos-publications.comoncotarget.com PP2A is a multimeric serine/threonine phosphatase that plays crucial roles in regulating cell cycle, apoptosis, and cell-fate determination. researchgate.netnih.govnih.gov By inhibiting PP2A, this compound disrupts these vital cellular processes, leading to hyperphosphorylation of PP2A substrate proteins. patsnap.com This abnormal phosphorylation can disrupt cellular signaling pathways and structural integrity. patsnap.com The inhibitory constant (Ki) of this compound for PP2A has been reported to be lower than that for PP1, indicating a higher affinity for PP2A. physiology.org

Inhibition of Protein Serine/Threonine Phosphatase Type 5 (PP5)

This compound has also been shown to inhibit protein serine/threonine phosphatase type 5 (PP5), a member of the PPP family of protein phosphatases. mdpi.comnih.govnasa.gov PP5 is involved in various cellular functions, including stress response, proliferation, apoptosis, and DNA repair. doi.org Studies have demonstrated that this compound can inhibit the activity of recombinant PP5. mdpi.com The inhibition of PP5 by this compound has been explored as a potential mechanism contributing to its toxicity in certain organisms. mdpi.com While PP5 shares a common catalytic mechanism with other PPP phosphatases like PP1 and PP2A, its regulation and structure have unique features. nasa.govdoi.org

Structural Basis of Phosphatase-Inhibitor Interactions

The inhibitory activity of this compound against protein phosphatases, particularly PP2A and PP5, is mediated through specific interactions within the catalytic site of these enzymes. nih.govacs.orgusta.edu.co High-resolution crystal structures of phosphatase catalytic domains complexed with this compound or its derivatives have provided insights into these interactions. nih.govacs.orgnih.gov

Studies involving human serine/threonine protein phosphatase 5 (PP5c) have shown that the anhydride (B1165640) ring of this compound undergoes hydrolysis when bound to the catalytic domain. nih.govacs.orgusta.edu.co The resulting dicarboxylic acid derivative then interacts with the phosphatase. nih.govacs.org These interactions involve close contacts between the inhibitor's bridgehead oxygen and both a catalytic metal ion and a non-catalytic phenylalanine residue within the phosphatase active site. nih.gov The presence of specific residues, such as a phenylalanine residue in PP5C (F446) and PP1C (F257), which is substituted by tryptophan in PP4C, contributes to the differential sensitivity of these phosphatases to this compound. nih.govnih.gov Steric clashes with the bulkier tryptophan side chain in PP4C can lead to an unfavorable binding mode for this compound-based inhibitors, disrupting coordination with active site metal ions and rendering PP4C insensitive. nih.govnih.gov this compound can exhibit different binding conformations within the catalytic site of phosphatases like PP5c. nih.govacs.orgusta.edu.co

Regulation of Cellular Signaling Pathways

The inhibition of protein phosphatases by this compound leads to the dysregulation of numerous cellular signaling pathways that are controlled by protein phosphorylation. patsnap.comfrontiersin.org This widespread effect contributes to the diverse biological outcomes observed with this compound exposure. frontiersin.org

Induction of Programmed Cell Death Pathways

One of the significant consequences of this compound's action is the induction of programmed cell death, particularly apoptosis, in various cell types. patsnap.comfrontiersin.orgresearchgate.netnih.govnih.govspandidos-publications.comfudan.edu.cnnih.govspandidos-publications.comnih.govspandidos-publications.come-century.usmdpi.com The inhibition of PP1 and, more prominently, PP2A, plays a central role in triggering apoptotic cascades. researchgate.net

This compound-induced apoptosis can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.govnih.govspandidos-publications.com Activation of caspases, such as caspase-3, caspase-8, and caspase-9, is a hallmark of this compound-induced apoptosis. frontiersin.orgnih.govnih.govnih.govspandidos-publications.comspandidos-publications.come-century.usmdpi.com

Several signaling molecules and pathways are implicated in this compound-mediated apoptosis:

MAPK Pathways: this compound can activate mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38. nih.govnih.gov Activation of JNK has been shown to be involved in the cytotoxic effect of this compound in some cell types. nih.govnih.gov

Bcl-2 Family Proteins: this compound can alter the balance of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family, such as increasing the expression of Bax, Bak, and Bid, while decreasing the expression of anti-apoptotic Bcl-2 and Bcl-xL. nih.govnih.govnih.govnih.govspandidos-publications.come-century.usmdpi.com This shift promotes mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors like cytochrome c. frontiersin.orgspandidos-publications.come-century.usmdpi.commdpi.com

ER Stress Pathways: this compound can induce endoplasmic reticulum (ER) stress, activating pathways like the PERK/eIF2α/ATF4/CHOP pathway, which can contribute to apoptosis. frontiersin.orgspandidos-publications.commdpi.com

p53 Pathway: this compound has been shown to increase the expression of the tumor suppressor protein p53, which can lead to cell cycle arrest and apoptosis. nih.govspandidos-publications.commdpi.com

Heat Shock Proteins: this compound can inhibit the expression of heat shock proteins like HSP70 and its co-chaperone BAG3 by blocking the binding of Heat Shock Factor 1 (HSF1) to their promoters. nih.gov This can destabilize anti-apoptotic Bcl-2 family proteins, leading to cell death. nih.gov

The specific signaling pathways activated and the extent of their involvement can vary depending on the cell type and experimental conditions. nih.govnih.govmdpi.com

Table 1: Key Protein Phosphatase Targets of this compound

Protein PhosphataseTypeThis compound InhibitionNotes
PP1Ser/ThrInhibitorGenerally lower affinity than for PP2A. physiology.org
PP2ASer/ThrPotent and SelectivePrimary target for many effects. patsnap.comresearchgate.netnih.govnih.gov
PP5Ser/ThrInhibitorInhibition observed in various studies. mdpi.commdpi.com

Table 2: Examples of Signaling Molecules and Pathways Involved in this compound-Induced Apoptosis

Signaling Component/PathwayRole in Apoptosis InductionReferences
Caspase-3Executioner caspase, activated in both intrinsic and extrinsic pathways. frontiersin.orgnih.govspandidos-publications.comspandidos-publications.come-century.us
Caspase-8Initiator caspase in the extrinsic pathway. nih.govnih.govspandidos-publications.com
Caspase-9Initiator caspase in the intrinsic pathway. nih.govnih.govnih.govspandidos-publications.commdpi.com
BaxPro-apoptotic Bcl-2 family protein, promotes mitochondrial outer membrane permeabilization. frontiersin.orgnih.govnih.govnih.govnih.govspandidos-publications.come-century.usmdpi.com
Bcl-2Anti-apoptotic Bcl-2 family protein, inhibited by this compound. nih.govnih.govnih.govnih.govmdpi.com
JNK (MAPK)Can be activated by this compound and contribute to cytotoxicity. nih.govnih.govoncotarget.commdpi.com
ER Stress PathwaysActivation can lead to apoptosis. frontiersin.orgspandidos-publications.commdpi.com
p53Tumor suppressor, increased expression can induce cell cycle arrest and apoptosis. nih.govspandidos-publications.commdpi.com
HSP70/BAG3Anti-apoptotic proteins, expression inhibited by this compound via HSF1. nih.gov
Intrinsic Apoptosis Pathway Activation

The intrinsic apoptosis pathway is primarily regulated by the mitochondria and the balance of pro- and anti-apoptotic proteins, particularly those belonging to the Bcl-2 family. This compound has been shown to modulate several key events within this pathway, leading to mitochondrial dysfunction and subsequent caspase activation.

Mitochondrial Membrane Potential Modulation

A critical early event in the intrinsic apoptotic pathway is the disruption of the mitochondrial membrane potential (ΔΨm). A decrease in ΔΨm signifies mitochondrial dysfunction and is often observed following treatment with pro-apoptotic agents. Research indicates that this compound induces a decrease in ΔΨm in various cancer cell lines. For example, studies on human lung cancer cells (H460) and osteosarcoma U-2 OS cells have demonstrated a time-dependent decrease in ΔΨm upon exposure to this compound. spandidos-publications.comtandfonline.com This depolarization of the mitochondrial membrane is a key step facilitating the release of pro-apoptotic factors from the intermembrane space into the cytosol. nih.gov

Data from studies on H460 and U-2 OS cells illustrate the effect of this compound on ΔΨm:

Cell LineThis compound ConcentrationTreatment TimeChange in ΔΨmSource
H46010 µMTime-dependentDecreased spandidos-publications.com
U-2 OS6 µM12-48 hDecreased tandfonline.com
Cytochrome c and Apoptosis Inducing Factor (AIF) Release

Following the loss of mitochondrial membrane potential, pro-apoptotic proteins normally sequestered within the mitochondria are released into the cytoplasm. Two key proteins released are cytochrome c and Apoptosis Inducing Factor (AIF). Cytochrome c release into the cytosol is crucial for the formation of the apoptosome, a complex that activates downstream caspases. spandidos-publications.comnih.gov AIF, on the other hand, can induce apoptosis in a caspase-independent manner by translocating to the nucleus and causing chromatin condensation and DNA fragmentation. spandidos-publications.com

Studies have shown that this compound treatment leads to the release of both cytochrome c and AIF from the mitochondria into the cytosol in various cancer cell types, including human lung cancer (H460), oral squamous cell carcinoma (OSCC), and bladder cancer cells. spandidos-publications.complos.orgcapes.gov.brnih.govnih.gov This translocation is a direct consequence of mitochondrial outer membrane permeabilization (MOMP), a hallmark of the intrinsic pathway activation. mdpi.com

Data on Cytochrome c and AIF Release induced by this compound:

Cell LineThis compound ConcentrationTreatment TimeCytochrome c ReleaseAIF ReleaseSource
H46010 µM24 hPromotedPromoted spandidos-publications.com
OSCC (SAS)10, 30 µM24 hIncreasedIncreased plos.orgnih.gov
Bladder cancer (TSGH 8301)Not specifiedNot specifiedPromotedPromoted capes.gov.brnih.gov
Caspase Cascade Activation (Caspase-3, -7, -8, -9, -12)

Caspases are a family of cysteine proteases that play central roles in the execution phase of apoptosis. The intrinsic pathway primarily involves the activation of initiator caspase-9, which then cleaves and activates effector caspases, such as caspase-3 and caspase-7. nih.gov The extrinsic pathway typically involves caspase-8. Caspase-12 is associated with ER stress-induced apoptosis. nih.gov

This compound has been widely reported to induce the activation of multiple caspases in various cancer cell lines. Studies have demonstrated increased levels of cleaved or active forms of caspase-3, caspase-8, and caspase-9 following this compound treatment. spandidos-publications.comtandfonline.complos.orgcapes.gov.brnih.govnih.govscialert.net Activation of caspase-3 and caspase-7 is directly involved in the degradation of cellular proteins, leading to the morphological changes characteristic of apoptosis. plos.orgscialert.net While caspase-9 is a key initiator caspase in the intrinsic pathway, caspase-8 activation by this compound in some contexts suggests potential crosstalk or involvement of the extrinsic pathway or other signaling routes. spandidos-publications.comscialert.net Activation of caspase-12 has also been observed, linking this compound-induced apoptosis to endoplasmic reticulum (ER) stress in some cell types. spandidos-publications.comfrontiersin.org

Caspase Activation by this compound in various cell lines:

Cell LineCaspases ActivatedSource
H460 (Lung cancer)Caspase-3, Caspase-8 spandidos-publications.com
U-2 OS (Osteosarcoma)Caspase-3, Caspase-9 tandfonline.com
OSCC (SAS)Caspase-3, Caspase-7, Caspase-9 plos.orgnih.gov
Bladder cancer (TSGH 8301)Caspase-3, Caspase-8, Caspase-9 capes.gov.brnih.gov
Multiple MyelomaCaspase-3, Caspase-8, Caspase-9 scialert.net
AML (KG1a)Caspase-3 capes.gov.br
NSCLC (A549)Active Caspase-3 spandidos-publications.comnih.gov
Bcl-2 Family Protein Regulation (Bax, Bcl-2, Bid, Bak, Bcl-XL)

The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway, controlling mitochondrial outer membrane permeabilization. This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-XL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, Bid, Bad, PUMA). nih.govembopress.orgwikipedia.orgmdpi.comresearchgate.net The balance between these opposing forces determines the cell's susceptibility to mitochondrial-mediated apoptosis. nih.govnih.gov

This compound has been shown to modulate the expression and/or activity of several Bcl-2 family proteins, shifting the balance towards apoptosis. Specifically, studies consistently report that this compound treatment leads to an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-XL. spandidos-publications.comnih.govplos.orgcapes.gov.brnih.govnih.govfrontiersin.orgspandidos-publications.comnih.gov This altered ratio of Bax/Bcl-2 or Bax/Bcl-XL favors MOMP and the release of cytochrome c and AIF. spandidos-publications.comnih.govcapes.gov.brnih.gov Some studies also indicate that this compound can increase the expression of other pro-apoptotic members like Bid and Bak. plos.orgnih.govfrontiersin.org

Regulation of Bcl-2 Family Proteins by this compound:

Cell LineBaxBcl-2Bcl-XLBidBakSource
H460 (Lung cancer)IncreasedNot specifiedInhibitedNot specifiedNot specified spandidos-publications.com
OsteosarcomaIncreasedDecreasedNot specifiedNot specifiedNot specified nih.gov
OSCC (SAS)IncreasedDecreasedNot specifiedIncreasedIncreased plos.orgnih.gov
Bladder cancer (TSGH 8301)UpregulationDownregulationNot specifiedNot specifiedNot specified capes.gov.brnih.gov
HepatocytesIncreasedDecreasedNot specifiedIncreasedIncreased frontiersin.org
NSCLC (A549)UpregulatedDecreasedNot specifiedNot specifiedNot specified spandidos-publications.comnih.gov
AML (KG1a)Not specifiedReductionNot specifiedNot specifiedNot specified capes.gov.br
Extrinsic Apoptosis Pathway Engagement

The extrinsic apoptosis pathway is initiated by the binding of specific death ligands to their cognate death receptors on the cell surface, leading to the formation of the death-inducing signaling complex (DISC) and subsequent activation of caspase-8. spandidos-publications.comsemanticscholar.orgfrontiersin.orgthermofisher.com

Death Receptor Upregulation (DR4, DR5, Fas/CD95, TNF-α, TRAIL-1, TRAIL-2)

While the intrinsic pathway appears to be a major mechanism for this compound-induced apoptosis, some studies suggest that this compound can also engage the extrinsic pathway by modulating the expression of death receptors. Upregulation of death receptors makes cancer cells more sensitive to death ligand-induced apoptosis. nih.govresearchgate.net

Upregulation of Death Receptors and Ligands by this compound:

Target Receptor/LigandCell LineEffectSource
Fas/CD95Colorectal cancerIncreased mdpi.comsemanticscholar.org
DR4Human skin cancerUpregulated mdpi.comsemanticscholar.org
DR5Human skin cancerUpregulated mdpi.comsemanticscholar.org
DR5Prostate cancerUpregulation nih.govresearchgate.net
TRAILHuman skin cancerUpregulated mdpi.comsemanticscholar.org
TNF-αPancreatic cancerElevated mdpi.comsemanticscholar.org
TRAIL-1Pancreatic cancerElevated mdpi.comsemanticscholar.org
TRAIL-2Pancreatic cancerElevated mdpi.comsemanticscholar.org
Caspase-Independent Apoptosis Mechanisms

While this compound is known to induce apoptosis through caspase-dependent pathways, research also indicates its involvement in caspase-independent cell death. This compound can induce the release of apoptosis-inducing factor (AIF) and endonuclease G (Endo G) from mitochondria into the cytosol in various human cancer cell lines, including skin, lung, and bladder cancer cells. mdpi.comnih.gov. The release of these factors can trigger caspase-independent apoptotic pathways mdpi.comnih.govresearchgate.net.

Endoplasmic Reticulum (ER) Stress Responses

This compound has been shown to induce endoplasmic reticulum (ER) stress, a cellular condition caused by the accumulation of unfolded or misfolded proteins in the ER lumen mdpi.complos.orgbiorxiv.orgmdpi.com. This induction of ER stress is considered a fundamental mechanism contributing to this compound's activity in various cancer cells mdpi.complos.org.

Calcium/Protein Kinase C (PKC) Regulation

ER stress induced by this compound can be regulated through calcium and Protein Kinase C (PKC) pathways. Studies in human bladder cancer cells have shown that this compound induces apoptosis through a calcium/PKC-regulated ER stress pathway. This compound treatment increases intracellular Ca²⁺ levels and the phosphorylation of PKC worldscientific.comnih.gov. The increase in intracellular calcium can subsequently induce calpain activation, which is linked to ER stress-related apoptosis plos.org. Inhibiting Ca²⁺ or PKC has been shown to reverse the effects of this compound on caspase-3 and calpain activity, as well as the expression of ER stress markers like phospho-eIF2α and Grp78 worldscientific.comnih.gov.

Unfolded Protein Response (UPR) Activation Markers (e.g., phospho-eIF2α, Grp78, calpain)

The induction of ER stress by this compound leads to the activation of the Unfolded Protein Response (UPR). This involves the upregulation of various UPR activation markers. This compound treatment has been shown to enhance the expression of phospho-eIF2α and Grp78 (also known as BiP) mdpi.comworldscientific.comnih.gov. These proteins are key components of the UPR signaling cascade, which aims to restore ER homeostasis or trigger apoptosis under prolonged stress biorxiv.orgnih.govplos.org. Additionally, this compound has been observed to enhance calpain activity, an effect associated with ER stress-mediated apoptosis mdpi.comworldscientific.comnih.gov. Other UPR-associated proteins like ATF4 and CHOP have also been reported to be increased following this compound treatment in certain cancer cell lines mdpi.complos.orgfrontiersin.orgnih.gov.

Cell Cycle Progression Modulation

This compound significantly modulates cell cycle progression, primarily by inducing cell cycle arrest at specific phases.

G2/M Phase Cell Cycle Arrest

A prominent effect of this compound is the induction of G2/M phase cell cycle arrest in various cancer cell types, including breast, lung, pancreatic, gastric, and renal cell carcinoma cells mdpi.comscielo.brnih.govspandidos-publications.comnih.govnih.govaacrjournals.orgoup.com. This arrest prevents cells from progressing from the G2 phase to the mitotic (M) phase, thereby inhibiting cell proliferation scielo.brspandidos-publications.comnih.gov. This compound-induced G2/M arrest is associated with alterations in the expression and activity of key cell cycle regulatory proteins, such as downregulating cyclin A, cyclin B, and CDK1, while upregulating p21 nih.gov. The inhibition of PP2A by this compound is thought to contribute to this G2/M arrest researchgate.netscielo.brnih.gov. Studies using flow cytometry have demonstrated a dose-dependent increase in the percentage of cells in the G2/M phase after this compound treatment scielo.brspandidos-publications.comnih.govoup.com.

Table 1: this compound-Induced G2/M Arrest in Various Cancer Cell Lines

Cell Line TypeObserved EffectAssociated Molecular ChangesSource
Colon cancer cellsG2/M arrestHalting CDK1 activity mdpi.com
Breast cancer cellsG2/M arrestAutophagy associated upregulation of p21 protein mdpi.com
Lung cancer cellsG2/M arrestAutophagy associated upregulation of p21 protein mdpi.com
Pancreatic cancer cellsG2/M arrestAutophagy associated upregulation of p21 protein, JNK mediated CDK1 downregulation, PP2A inhibition mdpi.com
Renal cell carcinomaG2/M arrestAssociated with inhibition of Notch signaling proteins spandidos-publications.com
Human gastric cancerG2/M arrestDownregulation of cyclin A, B, CDK1; upregulation of p21 nih.gov
Human melanoma A375.S2G2/M arrestAssociated with changes in G2/M phase arrest-associated protein expression nih.gov
Human osteosarcomaG2/M arrestVia ER stress and mitochondria-dependent pathways oup.com
Breast cancer MDA-MB-231G2/M arrestIncreased cell percentage in G2/M phase with increasing doses scielo.br

Autophagy Induction and Regulation

This compound has been shown to induce and regulate autophagy, a cellular process involving the degradation and recycling of damaged organelles and proteins researchgate.netfrontiersin.orgspandidos-publications.com. This compound can activate autophagy, as evidenced by the upregulation of autophagy-associated proteins such as LC3 and Beclin-1, and the downregulation of p62 frontiersin.orgspandidos-publications.com. In some cancer cell lines, this compound-induced G2/M cell cycle arrest has been associated with autophagy-associated upregulation of p21 protein mdpi.com. While some studies suggest this compound promotes autophagy frontiersin.orgspandidos-publications.com, others indicate it might inhibit autophagic flux in specific contexts, such as in yeast cells, by downregulating proteins like PSD1 nih.govnih.gov. The relationship between this compound-induced autophagy and apoptosis is complex and can be either positively or negatively linked depending on the cellular context frontiersin.org.

Table 2: this compound's Effect on Autophagy Markers

MarkerEffect of this compound TreatmentCellular ContextSource
LC3UpregulationLO2 cells (high concentrations), NSCLC A549 cells frontiersin.orgspandidos-publications.com
Beclin-1UpregulationLO2 cells (high concentrations), NSCLC A549 cells frontiersin.orgspandidos-publications.com
p62DownregulationNSCLC A549 cells spandidos-publications.com
Atg3, Atg4A, Atg4B, Atg7UpregulationLO2 cells (high concentrations) frontiersin.org
PSD1DownregulationYeast cells nih.govnih.gov

DNA Damage Response and Repair Inhibition

This compound has been shown to impact the integrity of DNA and interfere with the cellular machinery responsible for detecting and repairing DNA lesions. This interference contributes to its cytotoxic effects in various cell lines.

Induction of DNA Strand Breaks

Research indicates that this compound can induce DNA strand breaks, including both single-strand and double-strand breaks, in cancer cells. This has been observed in leukemia cell lines such as CCRF-CEM. mdpi.comresearchgate.netimpactfactor.org The induction of DNA damage is considered a mechanism by which this compound impedes the growth and proliferation of cancer cells. mdpi.comimpactfactor.org Studies using techniques like the comet assay, DAPI staining, and DNA gel electrophoresis have provided evidence of this compound-induced DNA damage and condensation in various human cancer cell lines, including bladder cancer cells (TSGH8301) and lung cancer cells (NCI-H460). iiarjournals.orgnih.goviiarjournals.org

Modulation of DNA Damage Checkpoint Proteins (e.g., MDC1, p-H2A.X, p-p53)

This compound influences the expression and localization of key proteins involved in the DNA damage response and checkpoint activation. Studies have shown that this compound treatment can lead to altered expression levels of several DNA repair and damage-associated genes and proteins. mdpi.comiiarjournals.orgnih.gov

Specifically, this compound has been reported to decrease the expression of proteins such as BRCA-1, ATM, DNA-PK, and MDC1 in certain cancer cell lines. mdpi.comiiarjournals.orgnih.gov Conversely, it can increase the expression levels and promote the cytoplasm-to-nucleus translocation of phosphorylated p53 (p-p53) and phosphorylated H2A.X (p-H2A.X). mdpi.comiiarjournals.orgnih.gov Phosphorylation of H2A.X at Ser 139 (γH2A.X) is a well-established marker for DNA double-strand breaks, and its increase suggests the presence of such damage. mdpi.comiiarjournals.orgsemanticscholar.orgmdpi.com MDC1 (Mediator of DNA damage checkpoint protein 1) is a protein that recognizes and binds to phosphorylated H2AX, serving as a scaffold for recruiting other DNA repair and signaling proteins to DNA damage sites. mdpi.comuniprot.org The modulation of these proteins by this compound indicates its interference with the cellular response to DNA damage. iiarjournals.orgnih.gov The tumor suppressor protein p53 is also a critical component of the DNA damage response, and its phosphorylation and accumulation can lead to cell cycle arrest or apoptosis in response to DNA damage. iiarjournals.orgscispace.comnih.goviiarjournals.org

Table 1: Effects of this compound on DNA Damage Response and Repair-Associated Proteins

ProteinEffect of this compound Treatment (Observed in specific cell lines)References
BRCA-1Reduced expression mdpi.comiiarjournals.orgnih.gov
ATMReduced expression mdpi.comnih.gov
DNA-PKReduced expression mdpi.comiiarjournals.orgnih.gov
MDC1Reduced expression, increased cytoplasm to nucleus translocation mdpi.comiiarjournals.orgnih.gov
p-H2A.XIncreased expression levels, increased cytoplasm to nucleus translocation mdpi.comiiarjournals.orgnih.gov
p-p53Increased expression levels, increased cytoplasm to nucleus translocation mdpi.comiiarjournals.orgnih.gov
MGMTReduced expression mdpi.comiiarjournals.orgnih.gov
PARPIncreased active PARP, increased levels mdpi.comiiarjournals.orgiiarjournals.org
p-ATRReduced expression (at later time points), increased expression (at earlier time points) mdpi.comiiarjournals.orgiiarjournals.org

Note: The specific effects may vary depending on the cell line and treatment conditions.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

This compound has been shown to significantly modulate the activity of various components within the MAPK signaling pathways, which are crucial for regulating diverse cellular processes including proliferation, differentiation, and apoptosis. mdpi.comiiarjournals.orgscielo.brresearchgate.net

c-Jun N-terminal Kinase (JNK) Activation

Activation of the JNK pathway is a frequently observed effect of this compound treatment in various cancer cell types. mdpi.comscielo.brplos.orgresearchgate.net Studies have demonstrated that this compound can lead to increased phosphorylation of JNK. scielo.brplos.org This activation of JNK is implicated in this compound-induced apoptosis in cells such as oral squamous cell carcinoma cells and leukemic HL-60 cells. plos.orgresearchgate.netresearchgate.net Inhibition of JNK has been shown to reverse some of the apoptotic signals induced by this compound. plos.org The JNK pathway can regulate apoptosis through both mitochondrial and endoplasmic reticulum stress-related signals. plos.orgresearchgate.net

Extracellular Signal-Regulated Kinase (ERK) Modulation

The effect of this compound on the ERK pathway appears to be more varied depending on the cell type. Some studies indicate that this compound can decrease the phosphorylation levels of ERK. mdpi.comscielo.br For instance, in triple-negative breast cancer cells and lung cancer cells (NCI-H460), this compound treatment has been shown to reduce the phosphorylation of ERK. mdpi.comiiarjournals.orgscielo.br This suggests an inhibitory or modulatory effect on the ERK signaling cascade in these contexts. mdpi.comiiarjournals.orgscielo.br However, other research, particularly concerning northis compound (B1212189) (a derivative), has reported activation of ERK phosphorylation in renal cell carcinoma cells. farmaceut.org This highlights the complexity of this compound's effects on ERK and the potential for cell-type specific responses.

p38 MAPK Pathway Involvement

The p38 MAPK pathway is another key target of this compound. Research indicates that this compound can modulate the activity of p38 MAPK. mdpi.comiiarjournals.orgscielo.brjst.go.jp Studies have shown that this compound treatment can lead to both activation and inhibition of the p38 pathway depending on the cell type and context. mdpi.comiiarjournals.orgscielo.brjst.go.jpnih.gov For example, this compound has been shown to decrease the phosphorylation of p38 in triple-negative breast cancer cells and lung cancer cells (NCI-H460). mdpi.comiiarjournals.orgscielo.br Conversely, northis compound has been reported to activate the p38 MAPK pathway in human oral squamous cell carcinoma cells, and this activation contributes to programmed cell death. nih.gov The involvement of p38 MAPK in this compound's effects suggests its role in mediating cellular responses such as apoptosis and the regulation of inflammatory responses. jst.go.jpnih.gov

Table 2: Modulation of MAPK Pathways by this compound

MAPK PathwayObserved Effect of this compound Treatment (Examples)Cell Lines/ContextsReferences
JNKActivation (increased phosphorylation)Oral squamous cell carcinoma, HL-60 leukemia cells mdpi.comscielo.brplos.orgresearchgate.net
ERKModulation (decreased phosphorylation)Triple-negative breast cancer, NCI-H460 lung cancer mdpi.comiiarjournals.orgscielo.br
ERKActivation (increased phosphorylation)Renal cell carcinoma (Northis compound) farmaceut.org
p38 MAPKModulation (decreased phosphorylation)Triple-negative breast cancer, NCI-H460 lung cancer mdpi.comiiarjournals.orgscielo.br
p38 MAPKActivation (increased phosphorylation)Oral squamous cell carcinoma (Northis compound) nih.gov

Note: The specific effects may vary depending on the cell line, compound (this compound vs. northis compound), and treatment conditions.

Phosphatidylinositol 3-Kinase/Akt/mTOR (PI3K/Akt/mTOR) Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates numerous cellular functions, including cell growth, proliferation, survival, and motility. Dysregulation of this pathway is frequently observed in various diseases, particularly cancer. This compound has been reported to inhibit the activity of the PI3K/Akt/mTOR pathway. Studies in non-small cell lung cancer (NSCLC) cells demonstrated that this compound treatment led to a significant decrease in the levels of phosphorylated Akt (p-Akt), phosphorylated mTOR (p-mTOR), phosphorylated ribosomal p70S6 protein kinase (p-p70-S6K), and cyclin D1. spandidos-publications.com These findings suggest that this compound may impede cell growth and migration by inhibiting this pathway. spandidos-publications.com Similarly, research on breast cancer cells indicated that this compound can block the downstream PI3K/Akt/mTOR signaling pathway. nih.govspringermedizin.denih.govresearchgate.netresearchgate.net Sodium cantharidate, a derivative of this compound, has also been shown to inhibit the PI3K-Akt-mTOR pathway in breast cancer cells, promoting apoptosis and inducing autophagy. researchgate.netnih.gov

Data on the effect of this compound on key proteins in the PI3K/Akt/mTOR pathway in NSCLC A549 cells showed a notable decrease in phosphorylation levels after this compound treatment. spandidos-publications.com

ProteinEffect of this compound Treatment (Fold Change vs Control)
p-Akt<0.7 spandidos-publications.com
p-mTOR<0.6 spandidos-publications.com
p-p70-S6K<0.3 spandidos-publications.com
Cyclin D1<0.2 spandidos-publications.com

Nuclear Factor-KappaB (NF-κB) Pathway Interactions

The NF-κB pathway is a crucial mediator of inflammatory and immune responses, and its chronic activation contributes to various diseases, including cancer. This compound has been shown to interact with the NF-κB pathway. Studies have indicated that this compound can significantly inhibit the phosphorylation level of NF-κB p65. jst.go.jp While inhibitors for the NF-κB pathway did not affect the inhibition of vascular smooth muscle cell proliferation, migration, and inflammation by this compound, this suggests a complex interplay or parallel mechanisms of action. jst.go.jp

Epidermal Growth Factor Receptor (EGFR) Regulation

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a significant role in cell growth, proliferation, differentiation, and survival. Overexpression or aberrant activation of EGFR is common in many cancers. This compound has been shown to regulate EGFR. springermedizin.denih.govresearchgate.netfudan.edu.cnnih.govcancerbiomed.org Research in triple-negative breast cancer (TNBC) cells demonstrated that this compound inhibited cell growth and induced apoptosis by targeting EGFR. springermedizin.denih.govresearchgate.net this compound treatment suppressed EGFR phosphorylation in a concentration-dependent manner and could enhance the inhibitory effect of specific EGFR inhibitors like AG1478. springermedizin.de Furthermore, this compound was shown to inhibit the phosphorylation of EGFR stimulated by EGF. springermedizin.de

Data illustrating the effect of this compound on EGFR phosphorylation in MDA-MB-231 cells show a decrease in p-EGFR levels with increasing this compound concentration. springermedizin.de

Treatmentp-EGFR Level (Relative to Control)
Control1.0
This compound (Low Conc.)Decrease
This compound (Higher Conc.)Further Decrease
AG1478 (EGFR Inhibitor)Decrease
This compound + AG1478Enhanced Decrease
miR-607-Mediated Downregulation

MicroRNA-607 (miR-607) has been identified as a regulator of EGFR. springermedizin.denih.govresearchgate.netnih.gov this compound has been shown to induce apoptosis in human triple-negative breast cancer cells through miR-607-mediated downregulation of EGFR. springermedizin.denih.govresearchgate.netfudan.edu.cncancerbiomed.org Studies indicate that miR-607 acts as a tumor suppressor by regulating target genes like EGFR. springermedizin.de Upregulation of miR-607 led to the downregulation of EGFR and inhibited the activity of downstream pathways like PI3K/Akt/mTOR and ERK/MAPK. springermedizin.de This suggests that this compound's effect on EGFR is, at least in part, mediated through the upregulation of miR-607.

Glutathione (B108866) S-Transferase (GST) Inhibition

Glutathione S-transferases (GSTs) are a family of enzymes involved in detoxification processes by catalyzing the conjugation of glutathione to various endogenous and exogenous compounds. This compound has been found to inhibit the activity of GSTs. researchgate.netnih.govdntb.gov.uadntb.gov.ua Research on insects, such as Helicoverpa armigera, demonstrated that this compound was a potent inhibitor of GSTs, both in vivo and in vitro. researchgate.netnih.gov this compound treatment led to a decrease in GST activity in the midgut of H. armigera larvae. nih.gov Enzyme kinetics studies suggested that this compound inhibited GSTs non-competitively with respect to glutathione (GSH). nih.gov Molecular docking simulations further supported the binding of this compound to the active site of GST, impeding its catalytic activity. researchgate.netnih.gov

Data on the in vivo inhibitory effect of this compound on GSTs in the midgut of H. armigera larvae showed a decrease in specific activity after treatment. nih.gov

TreatmentSpecific Activity of GSTs (µM min⁻¹ mg⁻¹)
Untreated Control (96 h)48.32 nih.gov
This compound (25 µg g⁻¹) (96 h)22.8 nih.gov
IC₅₀ (in vivo)9.77 µM nih.gov
IC₅₀ (in vitro, recombinant HaGST)12.5 µM nih.gov

Cdc1 Activity in Glycosylphosphatidylinositol (GPI)-Anchor Remodeling

Recent research has identified that this compound (CTD) targets the activity of the lipid phosphatase cell division control protein 1 (Cdc1) within the pathway of glycosylphosphatidylinositol (GPI)-anchor remodeling in the endoplasmic reticulum (ER). nih.govnih.govbiorxiv.orgbiorxiv.org This effect is observed to be independent of this compound's known inhibition of protein phosphatase 2A (PP2A) and protein phosphatase 1 (PP1). nih.govnih.govbiorxiv.orgbiorxiv.org

GPI anchors are crucial for anchoring various proteins to the cell surface. Their biosynthesis occurs in the ER membrane, followed by remodeling steps that are essential for proper protein sorting and function. nih.govbiorxiv.org In yeast, Cdc1 functions as a Mn²⁺-dependent phosphodiesterase responsible for removing ethanolamine (B43304) phosphate (B84403) (EtNP) from the first mannose residue of the GPI anchor. nih.gov The process of GPI-anchor remodeling in yeast involves several key factors, including Bst1, Cdc1, Ted1, Per1, Gup1, and Cwh43. nih.govbiorxiv.org

Studies using Saccharomyces cerevisiae as a model organism have demonstrated that this compound alters the sorting of GPI-anchored proteins and disrupts ER homeostasis. nih.govbiorxiv.orgbiorxiv.org A genetic interaction analysis involving CRG1, a gene conferring resistance to this compound in yeast, revealed that Cdc1 activity in GPI-anchor remodeling is a primary target of CTD. nih.govbiorxiv.orgbiorxiv.org The absence of Crg1, a cytoplasmic methyltransferase that inactivates CTD, enhances the binding of this compound to its molecular targets, including those involved in GPI-anchor remodeling, thereby perturbing related biological functions. nih.govbiorxiv.orgbiorxiv.org

Heat Shock Transcription Factor 1 (HSF-1) Inhibition

This compound has been identified as an inhibitor of Heat Shock Transcription Factor 1 (HSF1), a key regulator of the heat shock response (HSR) and a factor that promotes cancer cell survival under stress conditions. nih.govmdpi.comnih.gov HSF1 is considered a promising therapeutic target due to its role in cancer formation and progression; its knockout has been shown to impair these processes. nih.govnih.gov

In cell-based screening, this compound demonstrated potent inhibition of heat shock-induced luciferase activity, with an IC₅₀ value of 4.2 μM. nih.govmdpi.comnih.gov Mechanistically, this compound inhibits the binding of HSF1 to the promoter regions of heat shock protein (HSP) genes, such as HSP70. nih.govnih.govresearchgate.net This inhibition of HSF1 binding subsequently blocks the HSF1-dependent expression of downstream target proteins, including HSP70 and Bcl-2-associated athanogene domain 3 (BAG3). nih.govnih.govresearchgate.net

The inhibition of HSF1 by this compound also impacts the recruitment of positive transcription elongation factor b (p-TEFb) to HSP promoters. nih.govnih.govresearchgate.net This disruption leads to a blockage in the p-TEFb-dependent phosphorylation of the C-terminal domain of RNA polymerase II, effectively arresting transcription at the elongation phase. nih.gov Importantly, studies indicate that this compound inhibits HSF1 transcriptional activity through a mechanism independent of PP2A inhibition. nih.gov

The suppression of HSF1-dependent expression of antiapoptotic proteins like HSP70 and BAG3 by this compound contributes to the down-regulation of antiapoptotic BCL-2 family proteins, particularly MCL-1. nih.govnih.gov This molecular event is linked to the induction of apoptotic cell death in cancer cells. nih.govnih.gov

Enhancer of Zeste Homolog 2 (EZH2) Inhibition and TOP2A-p53 Signaling Axis Modulation

Research involving northis compound (NCTD), a derivative of this compound, has shed light on the compound's ability to inhibit Enhancer of Zeste Homolog 2 (EZH2) and modulate the TOP2A-p53 signaling axis, particularly in the context of hepatocellular carcinoma (HCC). researchgate.netnih.govresearcher.lifescilit.com EZH2 is a core catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is involved in epigenetic gene silencing through the trimethylation of lysine (B10760008) 27 on histone H3 (H3K27me3).

Studies have shown that NCTD inhibits the expression of topoisomerase IIα (TOP2A), a critical molecular target in its anti-HCC effects. researchgate.netnih.govresearcher.life This suppression of TOP2A is mediated epigenetically through the deposition of the repressive histone mark H3K27me3 at the TOP2A promoter, a process facilitated by the PRC2 complex. researchgate.netnih.gov

Furthermore, NCTD has been found to induce G2/M phase cell cycle arrest and attenuate HCC cell proliferation by disrupting the TOP2A-p53 signaling axis. researchgate.netnih.govresearcher.life Mechanistic investigations, including molecular docking simulations and co-immunoprecipitation assays, have provided evidence of direct binding of NCTD to the EZH2 protein. researchgate.netnih.govresearcher.life This binding is proposed to impair PP1-mediated dephosphorylation and enhance the stability of the PRC2 complex, thereby promoting H3K27me3 deposition and subsequent TOP2A transcriptional repression. researchgate.netnih.gov

While studies have focused on northis compound, this compound itself has also been indicated to suppress HCC development by influencing EZH2/H3K27me3-dependent cell cycle progression. researchgate.netnih.gov The dual upregulation of EZH2 and TOP2A is frequently observed during cancer progression, highlighting the potential therapeutic relevance of targeting these proteins. nih.gov

Synthetic Chemistry and Analog Development in Cantharidin Research

Total Synthesis Approaches and Methodological Advancements

The total synthesis of cantharidin, a molecule with a unique 7-oxabicyclo[2.2.1]heptane skeleton, has been a significant challenge and a showcase for novel synthetic strategies. Early attempts at the synthesis were met with difficulties. For instance, an approach based on a Diels-Alder reaction between furan and 2,3-dimethylmaleic anhydride (B1165640) proved to be unfavorable, as the equilibrium shifted towards the starting materials upon dehydrogenation of the natural product. faidherbe.org

A landmark achievement in this area was the stereospecific total synthesis reported by Gilbert Stork and his colleagues. acs.org This linear synthesis employed classical reactions to construct the this compound framework. faidherbe.org Key steps in the Stork synthesis included the reduction of ester functionalities using lithium aluminum hydride (LiAlH4), sulfonation of alcohol groups with methanesulfonyl chloride to create better leaving groups for subsequent nucleophilic substitution, and dihydroxylation of an ethylenic bond using osmium tetroxide (OsO4). faidherbe.org

Another notable approach, developed by Schenk, also utilized a Diels-Alder reaction as a key step. faidherbe.org This synthesis commenced with a [4+2] cycloaddition, which, in this case, did not suffer from the unfavorable equilibrium seen in earlier attempts. faidherbe.org Subsequent steps involved the formation of conjugated double bonds through the addition of bromine followed by double elimination using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). faidherbe.org A pivotal transformation in the Schenk synthesis was the [4+2] cycloaddition of singlet oxygen, followed by catalytic reduction of the resulting peroxide to yield an α-hydroxy-lactone. faidherbe.org

More recent advancements have focused on improving the efficiency of the synthesis. For example, a simple and efficient total synthesis was developed by Dauben and coworkers, which utilized a high-pressure Diels-Alder reaction between furan and dimethylmaleic anhydride. acs.orgorganicchemistrydata.org This method provided a more direct route to a key intermediate. Further innovations in synthetic methodology include the development of an improved Diels-Alder cycloaddition and a novel palladium-mediated carbonylation to generate key intermediates for the synthesis of this compound and its analogs. google.com

Design and Synthesis of this compound Analogs and Derivatives

The significant biological activity of this compound, coupled with its inherent toxicity, has driven the development of numerous analogs and derivatives. The primary goal of this research is to dissociate the desired therapeutic effects from the toxic side effects.

A key and widely studied analog of this compound is northis compound (B1212189) , which is a demethylated derivative. mdpi.com Northis compound exhibits a similar spectrum of antitumor activity to this compound but with reduced toxicity. mdpi.comresearchgate.net This has made it a focal point for further structural modifications.

Building upon the northis compound scaffold, researchers have synthesized a variety of derivatives, including cantharimides . These nitrogen-containing analogs are synthesized by replacing the anhydride oxygen of northis compound with a nitrogen atom, which can bear various substituents. nih.govresearchgate.net The synthesis of these compounds often involves reacting northis compound with different aromatic or aliphatic amines. nih.gov For instance, one synthetic route imitates the procedure for synthesizing phthalimide. nih.gov

The development of cantharimide derivatives has been a fruitful area of research. For example, a synthetic analogue of this compound, designated CAN 037, has demonstrated cytotoxic effects on hepatoma and acute myelogenous leukemia (AML) cell lines. nih.govresearchgate.net The synthesis of CAN 037 and related compounds provides a structural framework for further chemical modifications to enhance therapeutic value. researchgate.net

Extensive structure-activity relationship (SAR) studies have been conducted to understand how specific structural modifications influence the biological activity of this compound analogs. These studies are crucial for the rational design of new compounds with improved properties.

Key findings from SAR studies on this compound and its derivatives have highlighted the importance of several structural features:

The Anhydride/Imide Ring: The anhydride ring of northis compound has been a primary site for modification. Replacing the anhydride with an imide ring to form cantharimides allows for the introduction of various substituents on the nitrogen atom. nih.gov Studies have shown that the nature of the substituent on the imide nitrogen can significantly impact biological activity. For example, introducing different aromatic or fatty amines with varying electron densities can modulate the compound's insecticidal or antitumor effects. nih.gov

The C5/C6 Position: Modifications at the C5 and C6 positions of the northis compound structure are also a key strategy for altering its biological profile. researchgate.net

The Hydrophobic Pocket: Both this compound and northis compound are known to bind to a hydrophobic pocket in the active site of protein phosphatases (PPs). nih.gov The structural similarity between these two compounds results in a similar mechanism of action on these enzymes. nih.gov SAR studies aim to design analogs that can interact more effectively and selectively with this pocket.

One study systematically synthesized two series of anhydride-modified this compound analogs using northis compound as the parent compound to explore the relationship between their structures and insecticidal activities. nih.gov Another research effort focused on a synthetic cantharimide, CAN 037, and its apoptogenic activity in leukemia cells, emphasizing the need for further SAR studies to improve its therapeutic potential. nih.gov

Summary of Structure-Activity Relationship Findings for this compound Analogs
Structural ModificationEffect on Biological ActivityExample Analog(s)
Replacement of anhydride with imide (Cantharimides)Allows for diverse substitutions, modulating activity.CAN 037
Substitution on the imide nitrogenInfluences potency and selectivity.N-substituted norcantharimides
Modification at the C5/C6 positionImpacts biological profile. researchgate.netVarious NCTD derivatives

A primary objective in the development of this compound analogs is to enhance their biological activity against target cells while reducing toxicity towards normal cells. Several strategies have been employed to achieve this modulation and improve selectivity.

One key approach is the chemical structural modification of northis compound . mdpi.com This strategy aims to improve properties such as solubility and membrane permeability, which can lead to enhanced bioavailability and bioactivity. mdpi.com The main sites for modification on the northis compound structure are the dicarboxylate anhydride ring and the C5/C6 positions. researchgate.net

Another important strategy involves the synthesis of hybrid molecules or prodrugs . By combining northis compound with other small-molecule antitumor drugs, it is possible to create hybrid compounds with potentially synergistic effects and reduced toxicity. nih.gov For example, 18 podophyllotoxin–northis compound hybrid prodrugs were synthesized, with one showing the ability to cause cell cycle arrest and induce apoptosis in MCF-7 cells with higher antitumor activity and lower toxicity than free northis compound. nih.gov

Furthermore, the development of dicarboxylic acid derivatives of northis compound has shown promise. Coupling northis compound with camptothecin, for instance, has generated compounds with high solubility and strong activity against several cancer cell lines. nih.gov These strategies highlight the ongoing efforts to fine-tune the biological activity and selectivity of this compound-based compounds for therapeutic applications.

Prodrug Design and Advanced Delivery Systems

To overcome the limitations of this compound and its analogs, such as systemic toxicity and poor solubility, researchers have explored prodrug design and advanced delivery systems. These approaches aim to improve the therapeutic index of these compounds by controlling their release and targeting them to specific sites in the body.

The general principle of a prodrug is an inactive derivative of a drug molecule that undergoes a chemical or enzymatic conversion in the body to release the active parent drug. nih.govmdpi.com This strategy can be used to improve a drug's physicochemical and biopharmaceutical properties. nih.gov Targeted prodrug design represents a more advanced strategy for efficient and directed drug delivery. nih.gov

One of the most promising advanced delivery systems for this compound is liposomal encapsulation . Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. This encapsulation can alter the pharmacokinetic profile of the drug, often leading to reduced systemic toxicity and improved therapeutic efficacy.

Several studies have demonstrated the benefits of encapsulating this compound in liposomes. For instance, this compound encapsulated in pegylated liposomes showed significantly less systemic toxicity in vivo compared to the free drug, without compromising its antitumor activity. nih.gov The cytotoxic activity of pegylated liposomal this compound in vitro was drastically reduced compared to free this compound. nih.gov

Research has also shown that liposomal this compound can have a higher anti-proliferative effect than free this compound, inducing G2/M cell cycle arrest and apoptosis in cancer cells. nih.govresearchgate.net In vivo studies using hepatocellular carcinoma-bearing nude mice revealed that liposomal this compound achieved a higher tumor growth inhibition efficacy than the free drug. nih.govresearchgate.net The enhanced therapeutic effect is attributed to the longer circulation time and the enhanced permeability and retention (EPR) effect provided by the pegylated liposomes. nih.gov

The characteristics of the liposomal formulation, such as the rigidity of the bilayer and the loading method, can influence the encapsulation efficiency and drug release profile. rsc.org For example, a pH gradient core loading method can be an efficient way to load certain drugs into liposomes. rsc.org Furthermore, the encapsulation of prodrugs, such as a doxorubicin prodrug, into heat-triggered liposomes has been shown to overcome off-target activation and improve the therapeutic window. qub.ac.uk

Advanced Delivery Systems for this compound
Delivery SystemDescriptionObserved Advantages
Pegylated LiposomesLiposomes with polyethylene glycol (PEG) on their surface.Reduced systemic toxicity, increased circulation time, enhanced tumor accumulation (EPR effect). nih.govnih.gov
Octreotide-labeled Pegylated LiposomesLiposomes targeted to somatostatin receptors.Specific targeting to receptor-positive cancer cells. nih.gov

Preclinical Efficacy Studies of Cantharidin and Its Analogs

In Vitro Investigations in Cancer Cell Lines

Cantharidin and its derivatives have demonstrated potent inhibitory effects on the proliferation and viability of a wide array of cancer cell lines. In human neuroblastoma cell lines, SH-SY5Y and SK-N-SH, this compound treatment significantly reduced cell viability in a dose-dependent manner. nih.gov Specifically, a 10 μM concentration for 48 hours reduced the viability of SH-SY5Y and SK-N-SH cells by 65.3% and 72.3%, respectively. nih.gov Similarly, in oral cancer, this compound inhibited the viability of KOSC-2 cells with an IC50 of 50 nM after 48 hours and also reduced the viability of CAL 27 cells. e-century.us Studies on human hepatocellular carcinoma HepG2 cells showed that both this compound and liposomal this compound suppressed cell proliferation in a dose- and time-dependent manner, with the liposomal formulation showing significantly greater inhibition. mdpi.com The anticancer activity of this compound has also been observed in gastric cancer, colorectal carcinoma, and breast cancer cell lines. researchgate.net

Table 1: Effect of this compound on Cancer Cell Proliferation and Viability

Cancer Type Cell Line(s) Key Findings
Neuroblastoma SH-SY5Y, SK-N-SH Significant reduction in cell viability with 10 μM this compound after 48h. nih.gov
Oral Carcinoma KOSC-2, CAL 27 Dose-dependent inhibition of viability; IC50 of 50 nM in KOSC-2 cells. e-century.us
Hepatocellular Carcinoma HepG2 Dose- and time-dependent suppression of proliferation. mdpi.com

A primary mechanism of this compound's anticancer activity is the induction of programmed cell death, primarily apoptosis. In neuroblastoma cells, this compound was found to induce apoptosis through both intrinsic and extrinsic pathways. nih.gov This was evidenced by the modulation of Bcl-2 family proteins—increasing pro-apoptotic BAX and BID while decreasing anti-apoptotic BCL2 and BCL-xL—and the activation of caspase-3, -8, and -9. iiarjournals.org Similar apoptotic induction via the mitochondrial pathway was observed in oral cancer cells. e-century.us In non-small cell lung cancer (NSCLC) A549 cells, this compound not only induced apoptosis, confirmed by changes in Bcl-2 and Bax levels, but also activated autophagy. nih.govmedchemexpress.cnresearchgate.net

The role of autophagy in this compound-induced cell death appears to be context-dependent. While it promotes cell death in NSCLC, studies in triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468) showed that this compound inhibits autophagy by suppressing Beclin-1 expression, which contributes to its cytotoxic effects. nih.govkarger.com This inhibition of autophagy, coupled with the induction of apoptosis, highlights a complex interplay of cellular death mechanisms. karger.com this compound also triggers apoptosis in pancreatic and osteosarcoma cancer cells through JNK-dependent and mitochondrial-dependent pathways, respectively. nih.gov

Table 2: this compound's Role in Apoptosis and Autophagy

Cancer Type Cell Line(s) Apoptosis Autophagy Key Mechanisms
Neuroblastoma SH-SY5Y, SK-N-SH Induced Not Specified Activation of caspases; modulation of Bcl-2 family proteins. nih.goviiarjournals.org
Non-Small Cell Lung Cancer A549 Induced Activated Inhibition of PI3K/Akt/mTOR pathway. nih.govmedchemexpress.cn
Triple-Negative Breast Cancer MDA-MB-231, MDA-MB-468 Induced Inhibited Suppression of Beclin-1 expression. nih.govkarger.com
Oral Carcinoma KOSC-2, CAL 27 Induced Not Specified Mitochondrial pathway activation. e-century.us

This compound and its analogs have been shown to effectively inhibit the metastatic potential of various cancer cells by suppressing their migration and invasion capabilities. In human bladder carcinoma TSGH-8301 cells, this compound suppressed cell adhesion, migration, and invasion in a concentration-dependent manner. nih.gov This effect was linked to the blockage of matrix metalloproteinase-2 (MMP-2) and MMP-9 expression and activity, potentially through the inhibition of the p38 and JNK1/2 MAPKs signaling pathways. nih.gov

Similar findings were reported in human lung cancer NCI-H460 cells, where this compound inhibited cell migration and invasion, also implicating the suppression of MMP-2/-9 and urokinase-type plasminogen activator (uPA). iiarjournals.org Studies on gastric cancer cells demonstrated that this compound's inhibitory effect on migration and invasion is mediated by suppressing the PI3K/Akt signaling pathway. nih.gov Furthermore, in colorectal cancer (CRC) cells, this compound and northis compound (B1212189) act as transcriptional inhibitors of the metastasis-inducing genes S100A4 and MACC1, leading to reduced cell motility. nih.govmdpi.com

Table 3: Inhibition of Cancer Cell Migration and Invasion by this compound

Cancer Type Cell Line(s) Effect Associated Mechanisms
Bladder Carcinoma TSGH-8301 Suppressed adhesion, migration, and invasion. nih.gov Inhibition of MMP-2 and MMP-9 via p38 and JNK1/2 pathways. nih.gov
Lung Cancer NCI-H460 Inhibited migration and invasion. iiarjournals.org Suppression of MMP-2/-9 and uPA. iiarjournals.org
Gastric Cancer Not Specified Suppressed migration and invasion. nih.gov Inhibition of the PI3K/Akt signaling pathway. nih.gov
Colorectal Cancer HCT116, SW620 Inhibited migration and motility. nih.govmdpi.com Transcriptional inhibition of S100A4 and MACC1 genes. nih.govmdpi.com

This compound has been investigated for its ability to sensitize cancer cells to conventional therapies like radiation. Research has shown that this compound and some of its analogs can act as radiosensitizers. nih.gov In pancreatic cancer cells, this compound strengthened the growth-inhibiting effect of irradiation. nih.gov The proposed mechanism involves this compound's ability to arrest the cell cycle in the G2/M phase, a phase known to be more sensitive to radiotherapy. nih.gov This cell cycle modulation, combined with enhanced DNA damage and the inhibition of DNA damage repair pathways, contributes to its radiosensitizing effect. nih.gov Studies using DU-145 prostate carcinoma and HT-29 human colon carcinoma cells also found that certain this compound analogs produced significant radiosensitization at non-toxic doses, which was correlated with chromatin compaction and increased sensitivity of DNA to radiation-induced strand breakage. nih.govresearchgate.net

A significant challenge in cancer treatment is the development of therapeutic resistance. nih.gov Northis compound (NCTD), an analog of this compound, has shown considerable promise in overcoming this obstacle. nih.gov Extensive research indicates that NCTD can reverse resistance to chemotherapy, radiation, hormone therapy, and targeted therapy in various cancers, including lung, breast, and hepatocellular carcinoma. nih.gov The mechanisms are multifaceted and include promoting apoptosis, inhibiting multidrug efflux, and impairing cancer cell stemness. nih.gov More specifically, this compound was found to overcome acquired resistance to the histone deacetylase inhibitor vorinostat (SAHA) in cutaneous T-cell lymphoma (CTCL). nih.gov It achieved this by increasing reactive oxygen species (ROS) levels, which in turn restrained the translation of IL-2Rα, a key component in a signaling pathway driving resistance. nih.gov This suggests that this compound and its analogs can re-sensitize resistant cancer cells to existing treatments. nih.govnih.gov

In Vivo Efficacy Assessments in Animal Models of Disease

The anticancer effects of this compound observed in vitro have been corroborated by studies in animal models. In xenograft models using triple-negative breast cancer cells (MDA-MB-231 and MDA-MB-468), this compound treatment inhibited tumor growth in nude mice. nih.govkarger.com This in vivo efficacy was associated with the same mechanisms observed in vitro: the suppression of autophagy and induction of apoptosis. nih.govkarger.com

Similarly, a liposomal formulation of this compound demonstrated augmented tumor inhibitory effects in a HepG2-bearing nude mouse model of hepatocellular carcinoma. mdpi.com The liposomal this compound group showed significantly lower tumor weights compared to the control group, achieving a higher tumor growth inhibition efficacy than the free drug. mdpi.com In a murine melanoma model, northis compound, both alone and in combination with pentoxifylline, was shown to synergistically suppress tumor growth. nih.gov These in vivo studies provide crucial validation for the potential therapeutic application of this compound and its analogs, confirming their ability to inhibit tumor growth in a living system.

Table 4: Summary of this compound's In Vivo Efficacy

Cancer Type Animal Model Compound Key Findings
Triple-Negative Breast Cancer Nude mice with MDA-MB-231 & MDA-MB-468 xenografts This compound Inhibited tumor growth by suppressing autophagy and inducing apoptosis. nih.govkarger.com
Hepatocellular Carcinoma Nude mice with HepG2 xenografts Liposomal this compound Achieved higher tumor growth inhibition and lower tumor weights compared to free this compound. mdpi.com
Melanoma DBA/2J murine B16-F1 model Northis compound Suppressed melanoma growth, with synergistic effects when combined with pentoxifylline. nih.gov

Tumor Growth Inhibition in Xenograft Models

This compound and its synthetic analogs have demonstrated significant antitumor activity in various preclinical xenograft models, where human cancer cells are implanted into immunodeficient mice. These in vivo studies provide crucial evidence of the compounds' potential to suppress tumor proliferation in a complex biological environment.

In a xenograft model of human breast cancer using MDA-MB-231 cells, this compound was shown to inhibit tumor growth effectively. nih.gov The administration of this compound resulted in a notable reduction in the average weight of the dissected tumors. Specifically, one study found that tumors from mice treated with a certain regimen of this compound weighed only 46.7% of the average weight of tumors in the untreated control group, with higher doses shrinking the tumors even more remarkably. researchgate.net

Further studies have explored these compounds in other cancer types. This compound treatment was found to significantly retard the growth of solid tumors in a subcutaneous xenograft model of human melanoma (A375 cells). researchgate.net Moreover, the efficacy of this compound can be enhanced through novel delivery systems. A PEGylated liposomal formulation of this compound demonstrated a higher tumor growth inhibition efficacy on hepatocellular carcinoma xenografts (HepG2 cells) compared to the free drug. youtube.com

Combination therapies involving this compound analogs have also shown promise. In a murine melanoma model (B16-F1), the combination of northis compound with pentoxifylline (PTX) resulted in a dramatic reduction in tumor volume compared to either agent alone. The relative tumor volume in the combination therapy group decreased to 0.6 ± 0.1, a significant reduction from the 18.1 ± 1.2 observed in the control group.

Compound/AnalogCancer Xenograft ModelKey Findings on Tumor Growth InhibitionReference
This compoundBreast Cancer (MDA-MB-231)Tumor weight was 46.7% of control; higher doses led to further shrinkage. researchgate.net
Northis compound (NCTD)Gallbladder Carcinoma (GBC-SD)Achieved a 42.63% tumor inhibitory rate; tumor volume reduced to 5.61 cm³ vs. 9.78 cm³ in control. nih.gov
This compoundMelanoma (A375)Significantly retarded solid tumor growth. researchgate.net
Liposomal this compoundHepatocellular Carcinoma (HepG2)Achieved higher tumor growth inhibition efficacy than free this compound. youtube.com
Northis compound + PentoxifyllineMelanoma (B16-F1)Reduced relative tumor volume to 0.6 vs. 18.1 in the control group.

Impact on Tumor Regression and Lifespan Extension

The primary focus of many preclinical studies involving this compound and its analogs has been the inhibition of tumor growth. However, some investigations have reported findings that suggest an impact on tumor regression, characterized by the shrinkage of established tumors. In a breast cancer xenograft model, higher doses of this compound were observed to "remarkably shrink the tumors" when compared to the control group, indicating a degree of tumor regression beyond simple growth arrest. researchgate.net Similarly, studies on northis compound in gallbladder carcinoma xenografts documented a significant decrease in final tumor volume, not just a slowing of growth. nih.gov

Molecular Profiling of In Vivo Responses

To understand the mechanisms behind the observed antitumor effects, several studies have profiled the molecular changes within the tumor tissue of xenograft models following treatment with this compound or its analogs. These in vivo analyses confirm that the compounds engage with key cellular pathways related to cell cycle regulation, apoptosis, and signal transduction.

In the gallbladder carcinoma xenograft model, northis compound treatment led to a significant increase in the rate of apoptosis (15.08% vs. 5.49% in the control group). nih.gov This was accompanied by molecular changes indicative of apoptosis induction and cell cycle arrest, including:

Decreased expression of the anti-apoptotic proteins Bcl-2 and survivin.

Increased expression of the pro-apoptotic protein Bax.

Downregulation of the cell cycle promoter cyclin-D1.

Upregulation of the cell cycle inhibitor p27. nih.gov

A study on a melanoma xenograft model revealed that this compound exerts its antitumor effect by modulating microRNA (miRNA) expression. In vivo, this compound treatment reduced the expression of miR-21 and, consequently, enhanced the protein levels of its target, the tumor suppressor PTEN (phosphatase and tensin homolog). researchgate.net The functional importance of this pathway was confirmed when overexpression of miR-21 in the melanoma cells blocked the in vivo antitumor effects of this compound. researchgate.net

Furthermore, in breast cancer xenografts, the antitumor activity of this compound has been associated with the inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov Investigations into combination therapy with northis compound and pentoxifylline in a melanoma model also identified profound molecular changes. RNA sequencing revealed over 3,000 differentially expressed genes, and immunofluorescence analysis showed reduced levels of key proteins in the PI3K/AKT/mTOR and BRAF signaling pathways.

Compound/AnalogCancer Xenograft ModelKey In Vivo Molecular ChangesReference
Northis compoundGallbladder CarcinomaIncreased apoptosis; ↓ Bcl-2, ↓ survivin, ↓ cyclin-D1; ↑ Bax, ↑ p27. nih.gov
This compoundMelanoma↓ miR-21 expression; ↑ PTEN protein expression. researchgate.net
This compoundBreast CancerInhibition of the MAPK signaling pathway. nih.gov
Northis compound + PentoxifyllineMelanomaAltered expression of >3000 genes; ↓ PI3K, ↓ AKT1, ↓ mTOR, ↓ BRAF protein levels.

Advanced Analytical Methodologies for Cantharidin Quantification and Characterization

Chromatographic Techniques

Chromatographic methods are widely used for the separation, identification, and quantification of cantharidin from complex matrices. These techniques leverage the differential partitioning of this compound between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique applied for the analysis of this compound, offering both quantitative estimation and separation from other compounds asianpubs.orgresearchgate.net. HPLC methods for this compound often utilize a reverse-phase mechanism. For instance, this compound can be analyzed using a C18 column asianpubs.orgresearchgate.net. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, sometimes with the addition of an acid modifier like phosphoric acid or formic acid asianpubs.orgsielc.com. A reported mobile phase composition for this compound extraction and analysis is acetonitrile:water = 40:60 asianpubs.org. Detection of this compound post-separation can be achieved using a UV detector set at a wavelength of 273 nm asianpubs.org. HPLC methods can be scaled for preparative separation, allowing for the isolation of impurities sielc.com.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method for the analysis of this compound, largely due to the compound's relatively high volatility and good thermal stability scielo.br. GC-MS is employed for both the detection and quantification of this compound in diverse sample types, including biological specimens and cosmetic products scielo.brakjournals.comresearchgate.netnih.gov. Capillary GC columns provide high resolution, enabling the analysis of this compound in biomatrices with minimal sample preparation scielo.br.

Electron Impact Ionization (EI) at 70 eV is commonly used in GC-MS for this compound analysis, yielding characteristic fragmentation patterns tums.ac.ir. The mass spectrum of this compound typically shows a base peak at m/z 96, along with other significant fragments at m/z 128, 70, and 67 scielo.brtums.ac.irscielo.br. The molecular ion (M+) can be observed at m/z 196 or 197 tums.ac.irscielo.br.

Chromatographic conditions in GC-MS methods for this compound vary, but often involve a temperature program. One reported method used an initial temperature of 60 °C, increased to 275 °C at a rate of 10 °C/min, held isothermally for 10 minutes, and then cooled down tums.ac.ir. Another method started at 60 °C for 1 minute, increased to 220 °C at 6 °C/min, held for 1 minute, and then increased to 280 °C at 20 °C/min, held for 3 minutes researchgate.net. Authentic this compound standards are used for identification by comparing relative retention times and mass fragments scielo.brscielo.br.

GC-MS/MS, or gas chromatography-tandem mass spectrometry, offers enhanced sensitivity and specificity for this compound analysis, particularly in complex matrices like cosmetic products akjournals.com. This technique often utilizes the multiple reaction monitoring (MRM) mode. For this compound, a parent ion at m/z 128 can be monitored, with product ions at m/z 55 and 85 akjournals.com. A GC-MS/MS method for this compound in cosmetic products showed a linear range from 0.1 to 30.00 μg mL−1 with a correlation coefficient (R) of 0.9996 and a detection limit (LOD) of 0.3 μg kg–1 akjournals.com. Mean recoveries in this method were between 101.5% and 110.5% akjournals.com.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Biological Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered a highly sensitive and selective method for the determination and quantification of this compound in biological matrices, such as liver, kidney, serum, and urine researchgate.netresearchgate.nettamu.edu. This hyphenated technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it suitable for analyzing complex biological samples researchgate.netamazonaws.com.

Sample preparation for LC-MS/MS analysis of biological matrices often involves extraction procedures. For instance, this compound has been extracted from tissue homogenates using protein precipitation with acetone (B3395972) under acidic conditions scinews.uz. Following extraction, the analyte is typically separated on a reverse-phase C18 column researchgate.net. Gradient elution is commonly employed, using mobile phases such as mixtures of formic acid and acetonitrile researchgate.net.

LC-MS/MS analysis of this compound in biological specimens is frequently performed in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode to enhance specificity and reduce matrix interference researchgate.netscinews.uz. For example, in a method for quantifying this compound in rat liver and kidney, three ion transitions were monitored in selected reaction monitoring mode researchgate.net. A sensitive LC-MS/MS method for northis compound (B1212189) in mouse tissues used m/z 169→123 for northis compound in MRM mode with positive ionization scinews.uz.

LC-MS/MS methods for this compound in biological matrices have demonstrated good sensitivity. A method for this compound in rat liver and kidney reported a limit of detection (LOD) of 0.741 ng/mL and a limit of quantitation (LOQ) of 2.471 ng/mL researchgate.net. These methods are valuable for pharmacokinetic studies and the analysis of this compound in biological samples for various research and forensic applications researchgate.netresearchgate.net.

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the structure and functional groups of this compound, complementing the separation achieved by chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural characterization of this compound and its derivatives tums.ac.irnih.govmdpi.comtandfonline.comwestmont.eduacs.orgnih.gov. NMR spectroscopy is particularly noteworthy for its simplicity in both spectral data and interpretation when analyzing this compound and related compounds like palasonin (B86332) tums.ac.ir.

Proton NMR (1H NMR) spectroscopy provides specific signals corresponding to the different hydrogen environments within the this compound molecule tums.ac.irnih.govmdpi.comtandfonline.comwestmont.eduacs.org. This compound possesses a limited number of magnetically different hydrogen atoms, which contributes to the simplicity of its 1H NMR spectrum tums.ac.ir.

Characteristic signals observed in the 1H NMR spectrum of this compound include those for the methyl protons, methylene (B1212753) protons, and methine protons tums.ac.irnih.govmdpi.comtandfonline.comacs.org. For this compound itself, signals have been reported at approximately 1.24 ppm (methyl protons), 1.78 and 1.80 ppm (methylene protons), and 4.72 ppm (methine protons) tums.ac.ir. Another source reports signals at δ 1.20 (s, 6H, methyl), 1.76 (m, 4H, methylene), and 4.70 (m, 2H, methine) in CDCl3 acs.org. Each NMR signal in the proton spectrum of this compound is derived from both halves of the molecule due to its symmetry, which can provide unusual sensitivity tums.ac.ir.

1H NMR is routinely used to confirm the structure of synthesized this compound derivatives and to analyze their purity nih.govmdpi.comtandfonline.comwestmont.edunih.gov. Analysis of chemical shifts, splitting patterns, and integration of signals in the 1H NMR spectrum allows for the detailed assignment of protons and verification of the molecular structure nih.govmdpi.comtandfonline.comwestmont.eduacs.org.

Table: this compound 1H NMR Chemical Shifts (Examples)

Proton TypeChemical Shift (δ, ppm)MultiplicityNumber of ProtonsSolventSource
Methyl1.24 tums.ac.ir
Methylene1.78, 1.80 tums.ac.ir
Methine4.72 tums.ac.ir
Methyl1.20s6CDCl3 acs.org
Methylene1.76m4CDCl3 acs.org
Methine4.70m2CDCl3 acs.org

Note: Specific chemical shifts and multiplicities can vary slightly depending on the solvent and spectrometer frequency.

Carbon-13 NMR (13C NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful technique for elucidating the carbon skeleton of organic molecules. It provides information about the number of unique carbon atoms and their electronic environments based on their chemical shifts. libretexts.org For this compound and its derivatives, ¹³C NMR is used to assign signals to specific carbon atoms within the molecule, aiding in structural confirmation.

Research on this compound derivatives has shown characteristic ¹³C NMR signals corresponding to different functional groups and carbon types. For instance, studies on new this compound derivatives isolated from Mylabris cichorii have reported ¹³C NMR data, including signals for imide groups, carbonyl groups, oxygenated methines, and quaternary carbons. nih.gov The chemical shifts observed in the ¹³C NMR spectrum provide valuable information about the connectivity and nature of the carbon atoms in the this compound core structure and any attached substituents.

Table 1 presents representative ¹³C NMR chemical shifts observed for this compound and related compounds, highlighting the diagnostic signals for different carbon environments.

Carbon TypeChemical Shift Range (ppm)NotesSource
Anhydride (B1165640) Carbonyls~176-178Characteristic of the cyclic anhydride nih.gov
Oxygenated Methines~83-87Carbons bonded to oxygen and one hydrogen nih.gov
Quaternary Carbons~55-65Non-protonated carbons nih.gov
Methylene Carbons~28-50CH₂ groups nih.govmdpi.com
Methyl Carbons~14-26CH₃ groups nih.govmdpi.com

Note: Chemical shifts can vary slightly depending on the solvent and specific this compound derivative.

DEPT and ROESY Experiments

Distortionless Enhancement by Polarization Transfer (DEPT) and Rotating Frame Overhauser Enhancement Spectroscopy (ROESY) are advanced NMR techniques that provide complementary structural information.

DEPT experiments help determine the number of protons attached to each carbon atom (CH₃, CH₂, CH, or quaternary). libretexts.orguab.edu This is achieved by acquiring spectra at different pulse angles (e.g., DEPT-45, DEPT-90, DEPT-135), which cause signals for CH, CH₂, and CH₃ groups to appear with different phases or to be suppressed. libretexts.org Analysis of DEPT spectra in conjunction with the standard ¹³C NMR spectrum allows for the assignment of carbon signals to specific types of carbon atoms, further confirming the structure of this compound and its derivatives. Studies on this compound derivatives have utilized DEPT spectra to identify and assign methylene and methine carbon signals. nih.gov

ROESY experiments are a type of 2D NMR that provides information about through-space correlations between protons that are spatially close to each other, regardless of the number of bonds separating them. ua.es This is particularly useful for determining the relative stereochemistry of molecules. ROESY correlations are observed as cross-peaks in the 2D spectrum. uio.no For this compound, which has a rigid tricyclic structure with defined stereochemistry, ROESY correlations between protons on different parts of the molecule can help confirm its three-dimensional structure and the relative configuration of its chiral centers. Research on this compound derivatives has employed ROESY correlations to assign relative configurations, showing correlations between methyl protons and methine protons on the epoxy-bridged ring system, consistent with the known this compound structure. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a technique used to identify functional groups present in a molecule based on their characteristic vibrational frequencies. When infrared radiation is passed through a sample, certain frequencies are absorbed by the molecule, corresponding to the vibrations of its chemical bonds. The resulting spectrum, a plot of absorbance or transmittance versus wavenumber, provides a unique "fingerprint" of the compound. europa.eu

For this compound, FT-IR spectroscopy is valuable for confirming the presence of key functional groups, such as the cyclic anhydride moiety and the epoxy bridge. The anhydride group typically exhibits strong characteristic absorption bands in the carbonyl stretching region (around 1760-1830 cm⁻¹). The C-O stretching vibrations within the epoxy ring and the rest of the molecule also contribute to the FT-IR spectrum, providing further evidence for the compound's identity. acs.org FT-IR spectroscopy has been used in the characterization of this compound and its derivatives. researchgate.netresearchgate.net Comparing the FT-IR spectrum of a sample to that of a known this compound standard is a common method for identification. europa.eu

Purity Assessment and Identification Methodologies

Assessing the purity of this compound is critical for its research and any potential applications. Various analytical methodologies are employed for this purpose, often in conjunction with spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique for separating, identifying, and quantifying components in a mixture, including assessing the purity of this compound. google.commdpi.com HPLC methods for this compound typically involve dissolving the sample in a suitable solvent and injecting it onto a stationary phase column. A mobile phase is then passed through the column, separating the components based on their differential interactions with the stationary and mobile phases. google.commdpi.com A detector, often a UV detector, measures the eluting compounds. mdpi.com

This compound itself may not absorb strongly in the typical UV range, but its purity and associated impurities can be detected at specific wavelengths, such as 205 nm or 228 nm. google.com Methods have been developed to achieve low limits of detection and quantification for this compound and its impurities using HPLC. google.comgoogle.com For example, a limit of detection of less than 0.02% at 205 nm has been reported for detecting this compound-associated impurities. google.comgoogle.com The purity of this compound can be determined by integrating the peak area corresponding to this compound relative to the total area of all peaks in the chromatogram. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used for the identification and quantification of this compound, particularly in complex matrices like biological samples or insect extracts. nih.govresearchgate.netebi.ac.uktamu.edu GC-MS separates volatile and semi-volatile compounds based on their boiling points and interactions with the stationary phase in a gas chromatography column. The separated compounds are then introduced into a mass spectrometer, which measures their mass-to-charge ratio, providing a unique mass spectrum that can be used for identification. researchgate.netebi.ac.uk GC-MS has been used to detect this compound and related compounds by analyzing their characteristic fragmentation patterns. researchgate.net

Other methods for purity assessment and identification can include melting point determination, as pure this compound has a characteristic melting point of around 212-218 °C. google.comgoogle.com Thin-Layer Chromatography (TLC) can also be used as a qualitative method to assess the presence of impurities.

These analytical methodologies, particularly the combination of spectroscopic techniques like NMR and FT-IR with chromatographic methods like HPLC and GC-MS, are indispensable for the comprehensive characterization, quantification, and purity assessment of this compound in various scientific and applied contexts.

Future Directions and Emerging Research Avenues in Cantharidin Studies

Identification of Novel Molecular Targets and Regulatory Networks

While cantharidin is known to inhibit protein phosphatases PP1 and PP2A, research indicates that its biological effects are mediated through a more complex network of interactions. Identifying novel molecular targets beyond these phosphatases is a critical area of future study. Studies using approaches like transcriptional profiling and network analysis are being employed to reveal these targets and the regulatory networks involved in this compound's effects, particularly in diseases like hepatocellular carcinoma (HCC). springermedizin.de For instance, research in HCC has investigated this compound's association with autophagy, transcriptional regulation, immune responses, and fatty acid metabolism, suggesting a broader impact on cellular pathways. springermedizin.de

Furthermore, studies using model systems like Saccharomyces cerevisiae have identified additional molecular targets. One such target is Cdc1, a lipid phosphatase involved in GPI-anchor remodeling in the endoplasmic reticulum. nih.gov This finding suggests that this compound's cytotoxicity may involve perturbing ER homeostasis and GPI-anchored protein sorting, independent of its effects on PP2A and PP1. nih.gov Future research will likely continue to utilize such systematic approaches and model organisms to uncover the full spectrum of this compound's molecular targets and the intricate regulatory networks it influences.

Development of Targeted Therapies and Precision Medicine Approaches

The inherent toxicity of this compound limits its clinical application. researchgate.netnih.govnih.govfrontiersin.orgnih.gov A major focus of future research is the development of targeted therapies and precision medicine approaches to enhance its efficacy while minimizing unintended biological effects. frontiersin.orgd-nb.info This involves strategies to deliver this compound or its analogs specifically to diseased cells or tissues.

Nanoparticle-based drug delivery systems are being explored as a promising avenue for targeted delivery. frontiersin.orgnih.gov For example, modified liposomes have been developed to target hepatocellular carcinoma cells by utilizing receptors like ASGPR and GA receptor, which are abundant on liver cells. mdpi.com These targeted nanocarriers aim to improve the selectivity of this compound, reduce damage to healthy tissues, and thereby enhance therapeutic efficacy and reduce toxicity. mdpi.com

Precision medicine approaches, which tailor treatments based on individual patient characteristics and the molecular profile of their disease, are also relevant to this compound research. d-nb.infoitmedicalteam.pl Understanding the specific molecular alterations in a patient's disease could allow for the targeted use of this compound or its derivatives, potentially in combination with other agents, for a more personalized and effective treatment strategy. itmedicalteam.pl

Strategies for Enhancing Efficacy and Mitigating Unintended Biological Effects of Analogs

The development of this compound analogs with improved efficacy and reduced toxicity is a continuous area of research. researchgate.netnih.govnih.gov Structural modifications of the this compound molecule have been explored to alter its activity and safety profile. researchgate.netnih.govnih.gov For instance, removing the two methyl groups to form northis compound (B1212189) has been shown to reduce nephrotoxicity while retaining anticancer activity. nih.govspandidos-publications.com

Future strategies for enhancing efficacy and mitigating unintended effects of analogs include further exploration of structure-activity relationships (SAR) to design compounds with improved target selectivity and reduced off-target interactions. researchgate.netnih.gov Additionally, novel formulations, such as liposomes, nanoparticles, and micelles, are being investigated to improve the targeting of this compound and its analogs to specific tissues, such as the liver, thereby reducing systemic toxicity and enhancing therapeutic outcomes. nih.govmdpi.comresearchgate.net The development of targeted protein degradation technology is also mentioned as a revolutionary approach that could be applied to the study of small molecule compounds like this compound and its derivatives. frontiersin.org

Elucidation of Mechanism-Based Combination Therapies

Combining this compound or its analogs with other therapeutic agents is a strategy to enhance efficacy and potentially overcome drug resistance. researchgate.netnih.govresearchgate.netnih.gov Future research is focused on elucidating the mechanisms underlying the additive or synergistic effects observed in this compound-based combination therapies.

Studies have investigated the combination of this compound with antiangiogenic therapeutics, such as Ginsenoside Rg3, bevacizumab, apatinib, and endostar, showing additive antitumor effects against pancreatic cancer in vivo. researchgate.net This suggests that combining this compound with agents that target different pathways involved in cancer progression, such as angiogenesis, could be a promising therapeutic approach. researchgate.net

Further research is needed to understand the intricate molecular interactions and signaling pathways modulated by this compound in combination with other drugs. This includes investigating how this compound influences various cellular processes, such as cell cycle arrest, apoptosis, autophagy, DNA damage, and immune responses, when used in combination with other therapeutic modalities like chemotherapy or radiotherapy. mdpi.comresearchgate.netnih.govfudan.edu.cn Elucidating these mechanisms will provide a rational basis for designing more effective combination therapy regimens.

Structural Biology and Mechanistic Insights into Protein-Inhibitor Dynamics

Understanding the precise interactions between this compound and its molecular targets at the atomic level is crucial for rational drug design and the development of more selective and potent inhibitors. Structural biology techniques, such as X-ray crystallography, NMR, and cryo-electron microscopy, coupled with computational methods like molecular dynamics simulations, are invaluable tools for gaining these insights. nih.govresearchgate.netleibniz-fmp.defrontiersin.org

Molecular dynamics simulations, for example, have been used to study the interactions of this compound-like inhibitors with protein phosphatase-5 (PP5), providing insights into the role of specific amino acid residues in the active site and the reactional energy of the coordination mechanism. nih.gov Such studies help to understand how inhibitors bind to phosphatases and what structural features are important for inhibitory activity. nih.gov

Future research will continue to employ these advanced structural and computational approaches to characterize the binding modes of this compound and its analogs with known and novel molecular targets. Investigating the structural dynamics of protein-inhibitor complexes can reveal allosteric effects and conformational changes induced by inhibitor binding, which are critical for understanding the full impact of this compound on protein function and cellular signaling. leibniz-fmp.de This mechanistic understanding at the molecular level will guide the design of improved this compound derivatives with enhanced target specificity and therapeutic efficacy.

Q & A

Q. Q1: What experimental designs are optimal for studying cantharidin's concentration-dependent effects in biological systems?

A:

  • Methodology : Use in vitro dose-response assays (e.g., MTT or LDH cytotoxicity assays) with this compound concentrations ranging from nanomolar to micromolar levels (e.g., 1–80 µM for cancer cells ). For in vivo studies, administer this compound at 20–40 mg/kg in murine xenograft models .
  • Key Considerations : Include solvent controls (e.g., acetone or DMSO) and replicate experiments to account for variability. Field studies on insect orientation used 10⁻¹M–10⁻⁵M this compound solutions (3.92–109 µg/disk) with filter paper baits .
  • Data Analysis : Use ANOVA for dose/time-dependent effects and calculate IC₅₀ values using nonlinear regression models .

Q. Q2: How does this compound induce apoptosis in cancer cells?

A:

  • Mechanistic Pathways :
    • Mitochondrial Pathway : Upregulates pro-apoptotic Bax, downregulates anti-apoptotic Bcl-2, and activates caspase-9/3 .
    • Extrinsic Pathway : Enhances TRAIL-mediated apoptosis by downregulating c-FLIP and upregulating DR-5 .
    • p53 Activation : Increases p53 expression, leading to cell cycle arrest and apoptosis in tongue squamous cell carcinoma .
  • Experimental Validation : Use flow cytometry for apoptosis quantification and western blotting for protein expression analysis .

Advanced Research Questions

Q. Q3: How do structural modifications of this compound reduce toxicity while retaining anticancer activity?

A:

  • Analogues : Northis compound, acylthiourea derivatives, and anhydride-modified derivatives exhibit reduced hepatotoxicity by attenuating PP2A inhibition .
  • Nanoparticle Delivery : Encapsulation in liposomes or polymeric nanoparticles improves bioavailability and minimizes off-target effects .
  • Validation : Compare IC₅₀ values of derivatives in normal vs. cancer cells (e.g., northis compound shows IC₅₀ > 100 µM in normal hepatocytes vs. 10 µM in cancer cells ).

Q. Q4: What molecular mechanisms underlie this compound’s dual role in cell cycle arrest and apoptosis?

A:

  • G2/M Arrest : this compound suppresses cyclin-dependent kinase 1 (CDK1) and upregulates p21, leading to mitotic spindle defects and lagging chromosomes . PP2A inhibition destabilizes phospho-regulation of CDK1/cyclin B1 .
  • Apoptosis Synergy : Arrested cells undergo apoptosis via JNK activation and downregulation of anti-apoptotic proteins (e.g., MCL-1) .
  • Key Assays : Live-cell imaging for mitotic progression and chromatin immunoprecipitation (ChIP) for HSF1/HSP70 promoter binding .

Q. Q5: How does this compound modulate oxidative stress-independent pathways in cancer cells?

A:

  • PP2A-Independent Effects : In pancreatic cancer, this compound activates JNK without ROS generation, contrasting with ROS-dependent apoptosis in other cancers .
  • HSF1 Inhibition : Blocks HSP70 and BAG3 expression, destabilizing anti-apoptotic Bcl-2 family proteins .
  • Validation : Use ROS scavengers (e.g., NAC) to confirm oxidative stress independence and siRNA knockdown of JNK to assess pathway specificity .

Data Contradictions and Resolution

Q. Q6: Why do studies report conflicting IC₅₀ values for this compound across cancer types?

A:

  • Cell-Type Variability : IC₅₀ ranges from 5 µM (MDA-MB-231 breast cancer) to 30 µM (CAL-27 oral cancer) due to differences in PP2A isoform expression and drug efflux pumps .
  • Experimental Variables : Serum concentration, exposure time, and assay type (MTT vs. colony formation) affect results. For example, 48-hour treatments yield lower IC₅₀ than 24-hour assays .
  • Resolution : Standardize protocols (e.g., 72-hour MTT assays in serum-free media) and validate with multiple cell lines .

Q. Q7: How can researchers reconcile this compound’s hepatotoxicity with its therapeutic potential?

A:

  • Toxicity Mechanisms : High doses (≥2.67 mg/kg in rats) activate TNF-α/IKK-α pathways, increasing caspase-3 and disrupting Bcl-2/Bax balance .
  • Mitigation Strategies :
    • Dose Optimization : Use subtoxic doses (e.g., 1.34 mg/kg) combined with chemosensitizers like Vitamin C .
    • Hepatocyte-Specific Delivery : Target nanoparticles to ASGPR receptors on liver cancer cells .

Methodological Advances

Q. Q8: What in vivo models best recapitulate this compound’s antitumor effects?

A:

  • Xenograft Models : MDA-MB-231 breast cancer cells in nude mice (2×10⁶ cells/flank) treated with 20–40 mg/kg this compound for 3 weeks show reduced tumor volume (p < 0.05) .
  • Orthotopic Models : For liver cancer, use HCC-LM3 cells injected into murine livers to assess metastasis inhibition .
  • Endpoint Metrics : Tumor volume (L×W²/2), histopathology for necrosis/apoptosis, and serum ALT/AST for hepatotoxicity .

Q. Q9: How can transcriptomic and proteomic approaches elucidate this compound’s polypharmacology?

A:

  • RNA Sequencing : Identify differentially expressed genes (e.g., miR-214 downregulation in tongue cancer ).
  • Phosphoproteomics : Map PP2A-dependent dephosphorylation sites using SILAC labeling .
  • Pathway Enrichment : Use tools like DAVID or GSEA to cluster apoptosis, cell cycle, and HSP-related pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.